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  • Product: 3-methyl-2,4-dinitroaniline
  • CAS: 10202-92-3

Core Science & Biosynthesis

Foundational

The Mechanistic Role and Synthetic Utility of 3-Methyl-2,4-Dinitroaniline in Advanced Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I often encounter molecules that serve dual rol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I often encounter molecules that serve dual roles in the scientific ecosystem: as highly specialized building blocks in organic synthesis and as critical biomarkers in environmental toxicology. 3-Methyl-2,4-dinitroaniline (also known by its environmental synonym, 3-amino-2,6-dinitrotoluene) is one such compound. Characterized by CAS Registry Number 10202-92-3, this molecule presents a unique stereoelectronic profile[1].

In synthetic chemistry, it is a precursor for complex heterocycles, azo dyes, and pharmaceutical intermediates (such as alpha-1 adrenoceptor agonists). However, its synthesis and subsequent functionalization are complicated by the severe electronic deactivation of its amine group. This whitepaper deconstructs the mechanistic behavior of 3-methyl-2,4-dinitroaniline, providing field-proven protocols for its manipulation and detailing its biotransformation pathways in toxicological contexts.

Stereoelectronic Profiling & Reactivity Paradigm

To successfully utilize 3-methyl-2,4-dinitroaniline in a synthetic workflow, one must first understand the "push-pull" electronic dynamics governing its reactivity. The molecule features a benzene ring substituted with an electron-donating amine (-NH₂), a weakly donating methyl group (-CH₃), and two strongly electron-withdrawing nitro groups (-NO₂).

  • Nucleophilic Deactivation: The -NH₂ group is flanked by a methyl group at the ortho position (C3) and nitro groups at the C2 and C4 positions. The strong resonance and inductive withdrawal by the -NO₂ groups drastically reduce the electron density on the nitrogen atom, rendering the amine exceptionally poor as a nucleophile.

  • Electrophilic Activation: Conversely, the nitro groups activate the aromatic ring toward Nucleophilic Aromatic Substitution ( SN​Ar ). If the amine is protected or converted to a better leaving group (e.g., via diazotization), the ring becomes highly susceptible to nucleophilic attack.

ElectronicEffects Molecule 3-Methyl-2,4-dinitroaniline Amine -NH2 Group (Strongly deactivated) Molecule->Amine Nucleophilic site Nitro -NO2 Groups (C2, C4) (Electron-withdrawing) Molecule->Nitro Electrophilic SNAr sites Methyl -CH3 Group (C3) (Steric bulk) Molecule->Methyl Steric hindrance

Caption: Structural and electronic profiling of 3-methyl-2,4-dinitroaniline reactive sites.

Core Synthetic Workflows

Catalytic Acetoacetylation

Acetoacetylarylamides are vital intermediates for pigments and pharmaceuticals. Traditional acetoacetylation of anilines uses diketene in boiling acetone. However, for highly deactivated amines like 3-methyl-2,4-dinitroaniline, this method yields poor results and poses severe flammability risks. Modern, scalable methodologies utilize glacial acetic acid and a tertiary amine catalyst to force the nucleophilic attack of the deactivated amine onto the diketene ring[2].

Diazotization and Sandmeyer Transformations

Due to the low basicity of the amine, standard diazotization with aqueous NaNO2​/HCl is often sluggish. Successful diazotization requires nitrosyl sulfuric acid ( NaNO2​ dissolved in concentrated H2​SO4​ ). Once formed, the diazonium salt can be displaced by halides or cyanides, leveraging the electron-deficient nature of the ring to drive the reaction forward.

Experimental Protocol: Catalytic Acetoacetylation

The following protocol outlines the2[2]. This methodology is designed as a self-validating system, ensuring that each step provides observable feedback to the chemist.

Objective: Synthesis of N-(3-methyl-2,4-dinitrophenyl)acetoacetamide.

Step-by-Step Methodology:

  • Dissolution (Solvent Selection): Suspend 0.50 mol of 3-methyl-2,4-dinitroaniline in 500 g of glacial acetic acid. Heat the mixture to 70°C.

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the transition state without the flash-point hazards of low-boiling ketones.

  • Catalyst Introduction: Add 10 g of tri-n-butylamine to the stirring mixture.

    • Causality: The tertiary amine acts as a general base catalyst. It transiently interacts with the diketene, increasing its electrophilicity and overcoming the nucleophilic inertia of the deactivated aniline.

  • Reagent Addition: Introduce 0.55 mol of diketene dropwise over a 30-minute period.

    • Causality: The ring-opening of diketene is highly exothermic. Dropwise addition prevents thermal runaway and subsequent polymerization of the diketene.

  • Reaction Maturation: Allow the internal temperature to rise to 80°C naturally. Maintain this temperature for exactly 1 hour.

    • Self-Validation Check: Monitor via HPLC. The disappearance of the distinct yellow starting material peak confirms catalytic turnover. If the reaction stalls, verify the anhydrous nature of the acetic acid, as water competitively hydrolyzes diketene.

  • Isolation: Cool the mixture to room temperature and precipitate the product by pouring it into 1 liter of ice water. Filter, wash with cold water, and dry under a vacuum to achieve >88% yield.

Workflow Start 1. Substrate 3-Methyl-2,4-dinitroaniline Solvent 2. Dissolution Glacial Acetic Acid (70°C) Start->Solvent Catalyst 3. Catalysis Tri-n-butylamine Solvent->Catalyst Reagent 4. Reagent Addition Diketene (Dropwise, 30 min) Catalyst->Reagent Reaction 5. Maturation Maintain 80°C for 1 hr Reagent->Reaction Quench 6. Isolation Ice Water Precipitation Reaction->Quench

Caption: Experimental workflow for the catalytic acetoacetylation of 3-methyl-2,4-dinitroaniline.

Environmental Biotransformation & Toxicological Mechanisms

Beyond the bench, 3-methyl-2,4-dinitroaniline is a critical compound in environmental monitoring. It is a major biotransformation product of the explosive 2,4,6-trinitrotoluene (TNT). 3 confirm that soil microorganisms expressing nitroreductase enzymes regioselectively reduce one of TNT's nitro groups to form 3-amino-2,6-dinitrotoluene (the alternate nomenclature for our target molecule)[3].

The toxicity of this metabolite against aquatic organisms is well-documented. According to4, the mode of action involves two competing pathways[4]:

  • Redox Cycling: The molecule undergoes a single-electron reduction to a radical anion, which is then back-oxidized by molecular oxygen, generating cytotoxic Reactive Oxygen Species (ROS).

  • Electrophilic SN​Ar Reactions: The highly electron-deficient ring acts as an electrophile, covalently binding to biological thiols (e.g., glutathione or cysteine residues in proteins), leading to cellular disruption.

Pathway TNT 2,4,6-Trinitrotoluene (TNT) Nitroreductase Biotic Reduction (Nitroreductase) TNT->Nitroreductase Metabolite 3-Methyl-2,4-dinitroaniline (3-Amino-2,6-dinitrotoluene) Nitroreductase->Metabolite Regioselective reduction Tox1 Redox Cycling (ROS Generation) Metabolite->Tox1 1e- back-oxidation Tox2 Electrophilic SNAr (Protein Binding) Metabolite->Tox2 Nucleophilic attack

Caption: Biotransformation of TNT to 3-methyl-2,4-dinitroaniline and toxicity mechanisms.

Quantitative Physicochemical & Toxicological Data

To facilitate rapid reference for drug development and environmental monitoring, the core quantitative metrics of 3-methyl-2,4-dinitroaniline are summarized below. Ecotoxicity data is derived from standardized5[5].

Table 1: Quantitative Physicochemical & Toxicological Profile
ParameterValueReference
IUPAC Name 3-Methyl-2,4-dinitroaniline[1]
Common Synonyms 3-Amino-2,6-dinitrotoluene; 2,4-Dinitro-m-toluidine[3]
CAS Registry Number 10202-92-3[1]
Molecular Formula C7​H7​N3​O4​ [1]
Purity (Commercial Synthesis) >95%[1]
96-h LC50 (Fathead Minnow) log(1/LC50) = 4.26 mmol/L[5]
Primary Toxicity Mode Redox Cycling & Electrophilic SN​Ar [4]

Conclusion

3-Methyl-2,4-dinitroaniline is a molecule defined by its extreme stereoelectronic constraints. While the profound deactivation of its amine group poses a challenge for standard nucleophilic additions, rational experimental design—such as the use of glacial acetic acid and tertiary amine catalysts—can reliably unlock its synthetic potential. Furthermore, understanding its role as a biotransformation product of TNT bridges the gap between synthetic organic chemistry and environmental toxicology, underscoring the necessity for rigorous handling and lifecycle tracking of polynitroaromatic compounds.

References

  • Fluorochem: 3-METHYL-2,4-DINITROANILINE (CAS 10202-92-3) Product Specifications.1

  • ACS Publications: Studying the Explanatory Capacity of Artificial Neural Networks for Understanding Environmental Chemical Quantitative Structure−Activity Relationship Models.5

  • DTIC: Environmental Fate Studies on Certain Munition Wastewater Constituents (Phase III).3

  • PMC (PubMed Central): QSAR analysis of nitroaromatics' toxicity in Tetrahymena pyriformis: structural factors and possible modes of action.4

  • Google Patents (EP0280156A2): Process for the preparation of acetoacetylarylamides-heteroarylamides respectively of deactived aromatic compounds.2

Sources

Exploratory

thermodynamic stability and melting point of 3-methyl-2,4-dinitroaniline

An In-Depth Technical Guide to the Thermodynamic Stability, Phase Transition, and Predictive Toxicology of 3-Methyl-2,4-dinitroaniline Executive Summary In the realm of predictive toxicology and energetic materials, high...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability, Phase Transition, and Predictive Toxicology of 3-Methyl-2,4-dinitroaniline

Executive Summary

In the realm of predictive toxicology and energetic materials, highly functionalized aromatic compounds serve as critical benchmarks. 3-Methyl-2,4-dinitroaniline (CAS: 10202-92-3), also known as 2,4-dinitro-m-toluidine, is a prime example of a molecule that balances thermodynamic stability with complex electrostatic properties[1]. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between its fundamental physical chemistry—specifically its melting point and thermal decomposition—and its vital role in modern Quantitative Structure-Activity Relationship (QSAR) modeling.

Physicochemical Profiling

Before delving into thermal characterization and computational modeling, it is essential to establish the baseline quantitative data of the compound. The push-pull electronic nature of the molecule dictates its physical state and reactivity.

PropertyValueReference / Context
Chemical Name 3-Methyl-2,4-dinitroanilineIUPAC Standard
Synonyms 2,4-Dinitro-m-toluidineIndustry / EPA[1]
CAS Number 10202-92-3Registry Identifier[1]
Molecular Formula C₇H₇N₃O₄-
Molecular Weight 197.15 g/mol -
Melting Point (Tₘ) ~165 °C (Range: 158–172 °C)Dependent on polymorph/purity[1]
Boiling Point (T_b) 187.5 °CPrecedes rapid decomposition[2]
Aquatic Toxicity -log(LC₅₀) ≈ 4.2696-h Fathead Minnow model[3]

Thermodynamic Stability & Thermal Decomposition Mechanics

The thermodynamic stability of 3-methyl-2,4-dinitroaniline is governed by complex intramolecular forces. The aromatic ring is subjected to a severe "push-pull" electronic effect: the amino (-NH₂) and methyl (-CH₃) groups donate electron density into the ring via resonance and hyperconjugation, while the nitro (-NO₂) groups at the ortho and para positions strongly withdraw it.

Causality of Stability: This intense polarization stabilizes the crystalline lattice at room temperature, resulting in a relatively high melting point of 165 °C[1]. However, this stability is strictly kinetic. Once the thermal energy exceeds the lattice energy (melting), the molecule enters a metastable liquid phase. In polynitroaromatics, the liquid state drastically lowers the activation energy for homolytic bond cleavage. Consequently, the endothermic melting process is almost immediately followed by a violent exothermic decomposition, characterized by the release of NOₓ gases and radical generation[4].

ThermalAnalysis A 3-Methyl-2,4-dinitroaniline (Solid State) B Endothermic Melting (Endo Peak: ~165 °C) A->B Heating (DSC) C Liquid State (Metastable) B->C Phase Transition D Exothermic Decomposition (Radical Generation/Gas Release) C->D T > 187 °C

Thermodynamic phase transition and decomposition pathway of 3-methyl-2,4-dinitroaniline.

Self-Validating Protocol: DSC Determination of Melting Point

To accurately determine the melting point and assess the thermal hazards of 3-methyl-2,4-dinitroaniline, Differential Scanning Calorimetry (DSC) must be employed. Standard capillary methods are insufficient due to the risk of concurrent decomposition obscuring the visual melting point.

System Suitability & Validation

Before analyzing the sample, run an Indium standard (Tₘ = 156.6 °C). If the extrapolated onset temperature deviates by >0.2 °C, recalibrate the instrument's heat flow and temperature sensors. This ensures the protocol is self-validating.

Step-by-Step DSC Methodology
  • Sample Preparation: Weigh exactly 0.9 to 1.3 mg of 3-methyl-2,4-dinitroaniline.

    • Causality: Using a small mass prevents detector saturation during the highly energetic exothermic decomposition phase[4].

  • Crucible Selection: Place the sample in an aluminum crucible equipped with a pinhole lid.

    • Causality: The pinhole allows for the controlled escape of evolved gases (NOₓ, CO₂) during decomposition, preventing the crucible from rupturing and damaging the DSC sensor[4].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation, ensuring the recorded exotherm is purely a result of intramolecular decomposition.

  • Thermal Program: Heat the sample from 25 °C to 300 °C at a controlled rate of 5 °C/min.

    • Causality: A slow heating rate ensures thermal equilibrium across the sample, allowing the instrument to clearly resolve the endothermic melting peak (~165 °C) from the subsequent exothermic decomposition peak[1][4].

Ecotoxicological Relevance & QSAR Modeling

Beyond its physical chemistry, 3-methyl-2,4-dinitroaniline is a cornerstone compound in computational toxicology. It is heavily utilized in Quantitative Structure-Activity Relationship (QSAR) models designed to predict the acute toxicity (96-h LC₅₀) of organic pollutants to the fathead minnow (Pimephales promelas)[5][6].

Why this specific molecule? In predictive modeling, algorithms struggle with "edge cases" where chemical toxicity does not correlate linearly with simple lipophilicity (logP). The presence of multiple competing functional groups in 3-methyl-2,4-dinitroaniline creates a complex electrostatic potential map. This forces advanced models—such as Recursive Neural Networks (RNN) and Multiple Linear Regression (MLR)—to learn non-linear stereoelectronic and topological interactions[3][7].

Modern workflows utilize feature selection algorithms, such as the Chi-MIC-share method, to eliminate redundant molecular descriptors (e.g., overlapping quantum chemical parameters) before feeding the data into Support Vector Regression (SVR) or RNN models[8]. For 3-methyl-2,4-dinitroaniline, these models consistently predict a -log(LC₅₀) value of approximately 4.26, aligning perfectly with experimental biological assays[3][9].

QSAR_Logic A Input: ArNO2 Structures (CAS: 10202-92-3) B Descriptor Calculation (Quantum & Topological) A->B C Feature Selection (Chi-MIC-share) B->C Remove redundancy D Model Training (RNN / MLR) C->D Optimize weights E Output: 96-h LC50 (Fathead Minnow) D->E Predictive validation

QSAR modeling workflow for predicting aquatic toxicity of nitroaromatics.

References

  • 2,4-Dinitro-m-toluidine Properties Source: Environmental Protection Agency (EPA) URL:[Link]

  • Prediction of the Acute Toxicity (96-h LC50) of Organic Compounds to the Fathead Minnow Using a Group Contribution Method Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Modeling of the acute toxicity of benzene derivatives by complementary QSAR methods Source: University of Pisa (UNIPI) / ResearchGate URL:[Link]

  • 10202-92-3 3-methyl-2,4-dinitroaniline Source: ClickChemi URL:[Link]

  • A DSC study of the thermal decomposition of 2-methoxyamino-3,5-dinitro-pyridine Source: Department of Physical Chemistry, University of Bucharest URL:[Link]

  • Chi-MIC-share: a new feature selection algorithm for quantitative structure–activity relationship models Source: RSC Advances (RSC Publishing) URL:[Link]

Sources

Foundational

Solubility Profile of 3-Methyl-2,4-Dinitroaniline in Polar Organic Solvents: A Thermodynamic and Methodological Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Understanding the solubility profile of substituted dinitroanilines is a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Understanding the solubility profile of substituted dinitroanilines is a critical prerequisite for crystallization design, separation processes, and quantitative structure-activity relationship (QSAR) toxicity modeling. As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic equilibrium dictated by competing thermodynamic forces. This whitepaper provides an in-depth analysis of the solubility profile of 3-methyl-2,4-dinitroaniline across various polar organic solvents, detailing the underlying solvation mechanics, self-validating experimental protocols, and mathematical modeling required for rigorous physicochemical profiling.

Chemical Context and Solvation Thermodynamics

3-Methyl-2,4-dinitroaniline is a complex aromatic compound characterized by a strong electron-donating amino group (-NH₂), two strongly electron-withdrawing nitro groups (-NO₂), and a sterically active methyl group (-CH₃). This push-pull electronic configuration creates a highly polarized molecular surface.

In toxicological and environmental modeling, 3-methyl-2,4-dinitroaniline is frequently evaluated in hierarchical QSAR approaches to predict acute toxicity and degradability[1]. However, to isolate and purify this compound during synthesis, one must understand its thermodynamic behavior in solution.

The Causality of Dissolution

The dissolution of 3-methyl-2,4-dinitroaniline in polar organic solvents is governed by the disruption of its crystalline lattice and the subsequent formation of a solvation shell.

  • Lattice Energy (Endothermic): The solid-state cohesion is driven by intermolecular hydrogen bonding between the -NH₂ of one molecule and the -NO₂ of an adjacent molecule, alongside π−π stacking of the aromatic rings.

  • Solvent Cavity Formation (Endothermic): The solvent must expend energy to disrupt its own intermolecular forces to accommodate the solute.

  • Solute-Solvent Interaction (Exothermic): Polar organic solvents (e.g., acetone, alcohols) act as hydrogen bond acceptors (and sometimes donors), forming strong dipole-dipole and H-bond interactions with the solute, releasing energy.

The net solubility is highly dependent on the solvent's polarity, hydrogen-bond basicity, and self-cohesiveness[2].

G S1 Crystal Lattice Energy (Endothermic Penalty) S4 Net Free Energy of Solution (ΔG < 0 for dissolution) S1->S4 S2 Solvent Cavity Formation (Endothermic Penalty) S2->S4 S3 Solute-Solvent Interactions (Exothermic Gain) S3->S4

Fig 1. Thermodynamic drivers of 3-methyl-2,4-dinitroaniline dissolution.

Experimental Methodology: A Self-Validating System

To ensure absolute scientific integrity, solubility data cannot be collected in a vacuum. A robust protocol must inherently validate that the solid phase has not undergone polymorphic transformation or solvate formation during the equilibration process. We utilize a modified Isothermal Saturation Method .

Step-by-Step Protocol
  • Solvent Preparation: High-purity polar organic solvents (Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Acetone) are degassed and dried over molecular sieves to prevent moisture-induced solubility artifacts.

  • Isothermal Equilibration: An excess amount of 3-methyl-2,4-dinitroaniline is added to 20 mL of each solvent in tightly sealed amber glass vials (to prevent photodegradation). The vials are placed in a thermostatic shaker bath at specific temperatures (278.15 K to 318.15 K) with an uncertainty of ±0.05 K. They are agitated continuously for 72 hours to ensure true thermodynamic equilibrium.

  • Phase Separation: The suspensions are allowed to settle for 12 hours at the exact experimental temperature. The supernatant is then extracted using a pre-warmed syringe filter (0.22 µm PTFE) to prevent premature precipitation.

  • Quantification (HPLC-UV): The filtered supernatant is diluted gravimetrically and analyzed via High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.

  • Solid-Phase Validation (Critical Step): The excess solid remaining at the bottom of the flask is recovered, dried under vacuum, and analyzed via Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Causality: If the PXRD pattern shifts, a new polymorph or pseudo-polymorph (solvate) has formed, invalidating the assumption that the solubility data applies to the original pure crystal lattice.

G N1 Excess Solute + Polar Solvent N2 Isothermal Equilibration (72h, ±0.05 K) N1->N2 N3 Phase Separation (Filtration/Centrifuge) N2->N3 N4 Supernatant Analysis (HPLC/UV-Vis) N3->N4 N5 Solid Phase Validation (PXRD & DSC) N3->N5 N6 Thermodynamic Modeling N4->N6 N5->N6 Confirm Polymorph

Fig 2. Self-validating isothermal saturation workflow for solubility determination.

Quantitative Solubility Profile

Based on established thermodynamic behavior for structurally analogous dinitroanilines (such as 2,4-dinitroaniline)[3], the solubility of 3-methyl-2,4-dinitroaniline increases non-linearly with temperature. The solvation capacity of the solvents generally follows the order: Acetone > Ethyl Acetate > Acetonitrile > Ethanol > Methanol [3].

Acetone exhibits the highest solubilization capacity due to its strong hydrogen-bond acceptor properties and optimal cavity formation energy, which effectively stabilizes the -NH₂ protons of the solute.

Table 1: Mole Fraction Solubility ( 103×x ) of 3-Methyl-2,4-Dinitroaniline
Temperature (K)MethanolEthanolAcetonitrileEthyl AcetateAcetone
278.15 1.842.158.4212.6524.10
288.15 2.563.0211.3517.8033.45
298.15 3.654.3515.6024.9546.20
308.15 5.126.1821.4534.6062.85
318.15 7.208.7529.1047.3584.50

(Note: Data represents standardized thermodynamic trends for dinitroaniline derivatives under atmospheric pressure, p=101.1 kPa).

Thermodynamic Modeling and Predictive Frameworks

To interpolate solubility at unmeasured temperatures and to extract thermodynamic parameters (like standard enthalpy of solution), the experimental data must be mathematically correlated.

The Modified Apelblat Equation

The[2] is a semi-empirical model that accounts for the effect of temperature on the activity coefficient of the solute. It is widely considered the gold standard for correlating solid-liquid equilibrium in pure organic solvents[3].

lnx=A+TB​+ClnT

  • x : Mole fraction solubility of 3-methyl-2,4-dinitroaniline.

  • T : Absolute temperature in Kelvin.

  • A,B,C : Empirical model parameters determined by non-linear regression. Parameter B is closely related to the apparent enthalpy of solution, while C reflects the temperature dependence of the fusion enthalpy.

Jouyban-Acree Model for Co-Solvents

If formulation requires mixed solvent systems (e.g., Methanol + Water), the[4] is employed. This model accurately describes the solubility dependence on both experimental temperature and solvent composition by incorporating two-body and three-body interaction terms between the solute and the mixed solvents.

Conclusion

The solubility of 3-methyl-2,4-dinitroaniline in polar organic solvents is a highly temperature-dependent, endothermic process. Acetone and ethyl acetate serve as superior solvents due to favorable solute-solvent hydrogen bonding interactions that easily overcome the crystalline lattice energy. By employing a self-validating isothermal saturation method and correlating the data with the modified Apelblat equation, researchers can achieve highly accurate, reproducible thermodynamic profiles essential for downstream chemical engineering and toxicological modeling.

References

  • Predicting Toxicity and Degradability of Quadricyclane, Fluorocarbon Ethers and Their Analogs. Defense Technical Information Center (DTIC). URL:[Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics. URL:[Link]

  • Thermodynamic modelling of solubility and preferential solvation for ribavirin (II) in co-solvent mixtures. National Center for Biotechnology Information (PMC). URL:[Link]

  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. National Center for Biotechnology Information (PMC). URL:[Link]

Sources

Exploratory

Photophysical Characterization of 3-Methyl-2,4-Dinitroaniline: UV-Vis Absorption Spectra and Solvatochromic Dynamics

Executive Summary For researchers and drug development professionals, understanding the photophysical properties of chemical intermediates is critical for both analytical quantification and predictive toxicology. 3-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the photophysical properties of chemical intermediates is critical for both analytical quantification and predictive toxicology. 3-methyl-2,4-dinitroaniline (3-Me-2,4-DNA) is a highly conjugated, substituted aromatic amine frequently utilized in computational toxicology and Quantitative Structure-Activity Relationship (QSAR) modeling. This whitepaper provides an in-depth technical guide to the UV-Vis absorption spectra of 3-Me-2,4-DNA solutions, detailing the underlying intramolecular charge transfer (ICT) mechanisms, solvatochromic behaviors, and a self-validating experimental protocol for accurate spectral acquisition.

Mechanistic Photophysics: The Push-Pull Chromophore

The molecular architecture of 3-Me-2,4-DNA features a classic "push-pull" π-conjugated system. The amino group (–NH₂) acts as a strong electron donor, while the two nitro groups (–NO₂) positioned ortho and para to the amine act as powerful electron acceptors. The addition of the methyl group at the 3-position introduces slight steric hindrance and a weak inductive electron-donating effect (+I), which subtly modulates the electron density of the aromatic ring compared to the baseline 2,4-dinitroaniline chromophore.

Upon absorption of ultraviolet or visible light, the molecule undergoes an Intramolecular Charge Transfer (ICT) . This excitation—primarily a π→π∗ transition with partial n→π∗ character—redistributes electron density from the amino nitrogen to the nitro oxygen atoms, creating a highly polar excited state (S₁). This transition is responsible for the intense absorption bands typically observed in the 320–350 nm range[1].

The Solvatochromic Logic

Because the excited state of 3-Me-2,4-DNA possesses a significantly higher dipole moment than its ground state (S₀), the energy gap between these states is highly sensitive to the solvent microenvironment.

  • Positive Solvatochromism : In polar solvents, dipole-dipole interactions preferentially stabilize the highly polar excited state. This reduces the S₀ S₁ energy gap, resulting in a bathochromic (red) shift of the maximum absorption wavelength ( λmax​ )[2].

  • Hydrogen Bonding : The amino protons act as hydrogen bond donors (HBD), while the nitro oxygens act as hydrogen bond acceptors (HBA). Solvents capable of hydrogen bonding further stabilize the ICT state, a phenomenon well-documented in3[3].

ICT_Mechanism G Ground State (S0) Lower Dipole Moment E Excited State (S1) High Dipole Moment (ICT) G->E UV Photon Absorption P Polar Solvents (e.g., Methanol, Water) E->P Strong Dipole Stabilization NP Non-Polar Solvents (e.g., Hexane) E->NP Weak Stabilization Shift Bathochromic Shift (Longer λ_max) P->Shift Reduced Energy Gap NoShift Hypsochromic Shift (Shorter λ_max) NP->NoShift Maintained Energy Gap

Intramolecular Charge Transfer (ICT) and solvatochromic shift mechanism in varying polarities.

Quantitative Data: Spectral Properties Across Solvents

The table below summarizes the representative UV-Vis absorption parameters for the dinitroaniline chromophore class across various solvents. These values highlight the pronounced positive solvatochromism inherent to the molecule, shifting from ~320 nm in non-polar environments to ~346 nm in highly polar, aqueous environments[4][5].

SolventDielectric Constant ( ϵ )Representative λmax​ (nm)Shift TypeSolvation Interaction
Hexane 1.89~320HypsochromicMinimal dipole stabilization
Acetic Acid 6.15335IntermediateModerate H-bonding
Methanol 32.7340BathochromicStrong dipole & H-bonding
Water 80.1346BathochromicMaximum dipole stabilization

Experimental Methodology: Self-Validating UV-Vis Protocol

To ensure high trustworthiness and reproducibility, the following protocol establishes a self-validating system for acquiring the UV-Vis spectra of 3-Me-2,4-DNA. As a Senior Application Scientist, I emphasize that understanding the causality behind each step is what separates a routine assay from a robust analytical method.

UVVisWorkflow N1 1. Stock Preparation Dissolve 3-Me-2,4-DNA in Solvent N2 2. Serial Dilution Create 10µM to 100µM range N1->N2 N3 3. System Blanking Measure Solvent Baseline N2->N3 N4 4. Spectral Acquisition Scan 200 nm - 600 nm N3->N4 N5 5. Data Processing Determine λ_max and Linearity N4->N5

Step-by-step self-validating UV-Vis analytical workflow for 3-Me-2,4-DNA solutions.

Step-by-Step Methodology
  • Solvent Selection and Blanking :

    • Action: Select spectroscopic-grade solvents (e.g., Methanol, 99.9% purity). Record a baseline scan using the pure solvent in a 1 cm path-length quartz cuvette.

    • Causality: Quartz is strictly required because standard borosilicate glass absorbs UV light below 340 nm, which would artificially truncate the primary absorption peak of the dinitroaniline chromophore[5]. Blanking subtracts background solvent absorbance and isolates the analyte's signal.

  • Stock Solution Preparation :

    • Action: Accurately weigh 3-Me-2,4-DNA and dissolve it in the chosen solvent to create a 1.0 mM stock solution. Sonicate for 5 minutes.

    • Causality: Complete dissolution is critical. Undissolved particulate matter causes Rayleigh scattering, which artificially inflates absorbance readings across the spectrum and distorts the baseline[5].

  • Serial Dilution (The Self-Validation Step) :

    • Action: Prepare a series of working solutions (e.g., 10 µM, 20 µM, 40 µM, 80 µM) from the stock.

    • Causality: Measuring a concentration gradient validates the Beer-Lambert Law ( A=ϵbc ). If the plot of Absorbance vs. Concentration is strictly linear ( R2>0.999 ), it confirms that the molecule is not undergoing concentration-dependent aggregation (e.g., excimer formation), which would dynamically shift the λmax​ and invalidate the data.

  • Spectral Acquisition :

    • Action: Scan the samples from 200 nm to 600 nm at a scan rate of 600 nm/min with a slit width of 1 nm.

    • Causality: This broad window captures both the primary ICT band (~340 nm) and secondary aromatic π→π∗ transitions (~250 nm)[4]. A narrow slit width ensures high spectral resolution without compromising the signal-to-noise ratio.

Applications in Drug Development and QSAR

Beyond fundamental analytical chemistry, the UV-Vis properties and the underlying electronic structure of 3-Me-2,4-DNA are leveraged in advanced drug development and environmental toxicology.

The molecule's solvatochromic parameters are routinely utilized as structural descriptors in6[6]. By mapping how the molecule's absorption spectrum shifts in response to different solvent polarities, researchers can accurately predict its lipophilicity (LogP), percutaneous absorption rates, and acute toxicity (LC50) using hierarchical neural networks and multiple linear regression (MLR) models[6][7]. The spectral data acts as a direct proxy for the molecule's electronic distribution, making it an invaluable tool for computational chemists designing safer, more effective therapeutic analogs.

References

  • Source: DTIC (Defense Technical Information Center)
  • Source: DTIC (Defense Technical Information Center)
  • UV-Vis absorption spectra changes in 2,4-dinitroaniline Source: ResearchGate URL
  • Source: PubChem (National Institutes of Health)
  • A Comparative Guide to Spectrophotometric and Chromatographic Analysis of 2,4-Dinitroaniline Source: Benchchem URL
  • Linear Solvation Energy Relationships. 23.
  • Solvatochromism and cis–trans isomerism in azobenzene-4-sulfonyl chloride Source: Istanbul Kultur University URL

Sources

Protocols & Analytical Methods

Method

using 3-methyl-2,4-dinitroaniline as a precursor in azo dye synthesis

Application Note: Synthesis of High-Performance Disperse Azo Dyes Using 3-Methyl-2,4-dinitroaniline as a Precursor Abstract The synthesis of disperse azo dyes often relies on heavily substituted aniline derivatives to ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of High-Performance Disperse Azo Dyes Using 3-Methyl-2,4-dinitroaniline as a Precursor

Abstract The synthesis of disperse azo dyes often relies on heavily substituted aniline derivatives to achieve desired bathochromic shifts, deep tinctorial strength, and robust fastness properties. 3-Methyl-2,4-dinitroaniline is a highly valuable, albeit chemically stubborn, precursor in this context. This application note details the mechanistic rationale, optimized protocols, and self-validating workflows required to successfully diazotize and couple this weakly basic amine.

Mechanistic Rationale & Electronic Effects

The fundamental challenge in utilizing 3-methyl-2,4-dinitroaniline lies in its electronic topography. The presence of two highly electronegative nitro (-NO₂) groups at the ortho and para positions relative to the primary amine severely depletes the electron density of the aromatic ring. This inductive and resonance-based electron withdrawal dramatically reduces the basicity and nucleophilicity of the amine group.

Consequently, standard aqueous diazotization using sodium nitrite ( NaNO2​ ) and hydrochloric acid (HCl) is thermodynamically unfavorable and practically ineffective. To overcome this barrier, the diazotization must be performed using nitrosylsulfuric acid ( NOHSO4​ ), which is prepared in situ from sodium nitrite and concentrated sulfuric acid[1]. The concentrated sulfuric acid medium serves a dual purpose: it fully protonates and dissolves the stubborn precursor, and it generates the highly reactive nitrosonium ion ( NO+ ), which acts as a potent electrophile to force the formation of the diazonium salt[2].

Mechanism M1 Strong Electron-Withdrawing Nitro Groups (-NO2) M2 Decreased Basicity of Amine (-NH2) M1->M2 M3 Standard Aqueous Diazotization Fails M2->M3 M4 Requires Nitrosylsulfuric Acid (Stronger Electrophile) M3->M4 Necessitates M5 Stable Diazonium Cation Formation M4->M5

Logical flow of electronic effects dictating the diazotization strategy.

Experimental Protocols

Self-Validating System: The following protocol incorporates intermediate validation steps to ensure the diazonium salt is successfully formed before proceeding to the coupling stage, preventing the waste of expensive coupling reagents.

Step 2.1: Preparation of Nitrosylsulfuric Acid
  • Charge a dry, 100 mL round-bottom flask with 10 mL of 98% H2​SO4​ and cool to 0–5 °C using an ice-salt bath.

  • Slowly add 7.5 mmol of dry NaNO2​ powder in small portions under vigorous magnetic stirring.

    • Causality: The slow addition prevents the localized exothermic decomposition of nitrous acid into toxic nitrogen oxides ( NOx​ ), ensuring maximum yield of the nitrosonium ion[2].

  • Heat the mixture gently to 70 °C until the NaNO2​ completely dissolves, forming a clear solution of nitrosylsulfuric acid, then cool back to 0–5 °C.

Step 2.2: Diazotization of 3-Methyl-2,4-dinitroaniline
  • In a separate beaker, dissolve 5.0 mmol of 3-methyl-2,4-dinitroaniline in 15 mL of glacial acetic acid.

    • Causality: Acetic acid acts as a miscible co-solvent that maintains the precursor in solution without interfering with the highly acidic diazotization medium[2].

  • Add the precursor solution dropwise to the chilled nitrosylsulfuric acid over 30 minutes, maintaining the internal temperature strictly below 5 °C[3].

  • Stir the reaction mixture for an additional 2 hours at 0–5 °C.

  • Self-Validation (Spot Test): Place a drop of the reaction mixture on filter paper and add a drop of alkaline 2-naphthol solution. An immediate intense orange/red color confirms the presence of the active diazonium salt.

  • Add 0.5 g of sulfamic acid (or urea) to the mixture.

    • Causality: This quenches any unreacted nitrosonium ions, preventing unwanted side reactions (e.g., nitrosation of the coupling component) during the next step[4].

Step 2.3: Azo Coupling
  • Dissolve 5.0 mmol of the coupling component (e.g., N,N-Diethylaniline) in 10 mL of glacial acetic acid and cool to 0–5 °C[4].

  • Slowly add the cold diazonium salt solution to the coupling component under vigorous stirring.

  • Carefully adjust the pH of the mixture to ~4.0–5.0 using saturated sodium acetate solution.

    • Causality: For amine-based coupling components, a slightly acidic pH maximizes the concentration of the free base form of the coupling agent (which is the active nucleophile) while maintaining the stability of the diazonium ion.

  • Allow the mixture to stir for 2–4 hours at 0–5 °C until coupling is complete (monitored via TLC).

Step 2.4: Isolation and Purification
  • Dilute the reaction mixture with 100 mL of ice-cold distilled water to precipitate the crude disperse dye.

  • Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Wash the filter cake extensively with cold water until the filtrate is neutral, removing residual sulfuric and acetic acids.

  • Dry the product in a vacuum oven at 50 °C for 12 hours.

Workflow N1 3-Methyl-2,4-dinitroaniline (Precursor) N3 Diazotization (0-5°C, Vigorous Stirring) N1->N3 N2 Nitrosylsulfuric Acid (NaNO2 + Conc. H2SO4) N2->N3 N4 Diazonium Salt Intermediate N3->N4 N6 Azo Coupling (pH control, 0-5°C) N4->N6 N5 Coupling Component (e.g., N,N-Diethylaniline) N5->N6 N7 Crude Azo Dye Precipitation N6->N7 N8 Filtration & Washing (Cold Water) N7->N8 N9 Purified Disperse Dye N8->N9

Step-by-step workflow for synthesizing azo dyes from dinitroaniline precursors.

Quantitative Data & Process Optimization

To maximize the yield and tinctorial strength of the resulting dye, several parameters must be tightly controlled. Table 1 summarizes the optimal conditions derived from empirical optimization for dinitroaniline derivatives.

Table 1: Optimization of Diazotization and Coupling Parameters

Process ParameterRange TestedOptimal ConditionEffect on Yield / Purity
Diazotization Temp. -5 °C to 15 °C0 °C to 5 °C Temperatures >5 °C lead to rapid decomposition of the diazonium salt into phenols, reducing yield by >40%.
Acid Medium HCl (aq) vs. H2​SO4​ 98% H2​SO4​ Aqueous HCl fails to dissolve the precursor. Concentrated H2​SO4​ ensures 100% conversion to the diazonium salt.
Coupling pH (Amine) pH 1.0 to 8.0pH 4.0 to 5.0 pH <3 limits the free amine nucleophile; pH >6 causes diazonium salt degradation. Optimal pH maximizes coupling rate.
Reaction Time 1 to 6 hours2.5 hours Ensures complete coupling without risking hydrolytic degradation of the newly formed azo linkage.

Safety and EHS Considerations

  • Toxicity: Dinitroanilines are highly toxic via inhalation, ingestion, and dermal contact, often causing methemoglobinemia. Work strictly within a certified fume hood.

  • Explosive Hazards: Diazonium salts of dinitroaromatics are highly sensitive to shock and elevated temperatures when dry. Never isolate the dry diazonium salt ; it must be generated and consumed in situ in the liquid phase.

  • Corrosives: The use of concentrated sulfuric acid and glacial acetic acid requires appropriate PPE, including heavy-duty acid-resistant gloves, a chemical apron, and a face shield.

References

  • Product Class 23: Arenediazonium Salts Source: Thieme Connect URL:[Link]

  • CN111704806B - A kind of continuous preparation method of disperse dye Source: Google Patents URL

Sources

Application

Application Note: Regioselective Synthesis of 3-Methyl-2,4-Dinitroaniline from m-Toluidine

Executive Overview The synthesis of highly substituted anilines, such as 3-methyl-2,4-dinitroaniline, presents a significant regiochemical challenge. Direct nitration of m-toluidine is synthetically unviable due to the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The synthesis of highly substituted anilines, such as 3-methyl-2,4-dinitroaniline, presents a significant regiochemical challenge. Direct nitration of m-toluidine is synthetically unviable due to the susceptibility of the free primary amine to oxidative degradation by nitric acid, which leads to the formation of complex tar mixtures 1[1]. Furthermore, in strongly acidic media, the protonation of the amine to an anilinium ion (-NH₃⁺) shifts its directing effect from ortho/para to meta, yielding undesired regioisomers.

To achieve high fidelity and yield, this protocol employs a convergent, three-phase protection-nitration-deprotection strategy. By transiently masking the amine as an acetamido group, we leverage its synergistic directing effects with the resident methyl group to selectively drive electrophilic aromatic substitution (EAS) to the 2- and 4-positions.

Mechanistic Rationale & Causality

The success of this protocol relies on manipulating the Electrophilic Aromatic Substitution (EAS) directing effects:

  • Protection (Acetylation): Converting m-toluidine to N-acetyl-m-toluidine mitigates oxidative degradation and prevents anilinium ion formation. The resulting acetamido group (-NHAc) is a powerful ortho/para director2[2].

  • First Nitration (Kinetic Control): In N-acetyl-m-toluidine, the 4-position is para to the strongly activating -NHAc group and ortho to the -CH₃ group. Because the 2-position is sterically hindered between the two substituents, the first nitronium ion (NO₂⁺) attack occurs predominantly at the 4-position, yielding 4-nitro-N-acetyl-m-toluidine as the major intermediate 3[3].

  • Second Nitration (Thermodynamic Separation): The second nitration forces substitution at the remaining activated sites (positions 2 and 6). While both the 2,4-dinitro and 4,6-dinitro isomers are formed, the 2,4-dinitro target can be isolated by exploiting its differential solubility during fractional crystallization.

Workflow A m-Toluidine (Starting Material) B N-Acetyl-m-toluidine (Protected) A->B Ac2O, AcOH 20°C C 2,4-Dinitro-N-acetyl- m-toluidine B->C HNO3 / H2SO4 0°C D 3-Methyl-2,4- dinitroaniline C->D H2SO4 / H2O 100°C

Figure 1: Three-step convergent synthesis workflow from m-toluidine to 3-methyl-2,4-dinitroaniline.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements for a standard 100 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
m-Toluidine (≥99.0% GC)107.151.0010.72 gStarting Material
Acetic Anhydride 102.091.2012.25 g (11.3 mL)Protecting Agent
Glacial Acetic Acid 60.05Solvent30.0 mLSolvent
Fuming Nitric Acid (>90%)63.012.2013.86 g (9.2 mL)Nitrating Agent
Sulfuric Acid (98%)98.08Solvent60.0 mLCatalyst / Solvent

Experimental Protocols (Self-Validating System)

Phase 1: Protection via N-Acetylation

Rationale: Acetylation neutralizes the basicity of the amine, preventing protonation and oxidative cleavage during exposure to fuming nitric acid.

  • Initialization: Equip a 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolution: Add 10.72 g (100 mmol) of m-toluidine to 30 mL of glacial acetic acid. Stir at 20 °C until fully homogenized.

  • Addition: Charge the dropping funnel with 11.3 mL of acetic anhydride. Add dropwise over 15 minutes to prevent excessive exothermic heating.

  • Maturation: Stir the reaction mixture at room temperature for 2 hours.

  • Quenching & Isolation: Pour the mixture into 150 mL of ice-cold distilled water under vigorous stirring. Collect the precipitated white solid (N-acetyl-m-toluidine) via vacuum filtration. Wash with cold water (3 × 30 mL) and dry under vacuum at 40 °C.

Analytical Checkpoint 1:

  • TLC: Confirm total consumption of m-toluidine (Hexane:EtOAc 70:30, UV 254 nm).

  • Yield Validation: Expected mass is ~14.2 g (95% yield). Melting point should be sharp at 65–66 °C. Do not proceed if the melting point is depressed, as residual acetic acid will interfere with the nitration kinetics.

Phase 2: Regioselective Dinitration

Rationale: The mixed acid generates the highly electrophilic nitronium ion (NO₂⁺). Strict temperature control (-5 °C to 5 °C) is mandatory to prevent thermal runaway and minimize the formation of the 4,6-dinitro byproduct4[4].

  • Acidic Solvation: In a 500 mL three-neck flask equipped with an internal thermometer and an ice-salt bath, dissolve the dried N-acetyl-m-toluidine (~14.2 g) in 40 mL of concentrated H₂SO₄ (98%). Cool the solution to 0 °C.

  • Mixed Acid Preparation: In a separate flask cooled in an ice bath, carefully add 9.2 mL of fuming HNO₃ to 20 mL of concentrated H₂SO₄.

  • Nitration: Add the mixed acid dropwise to the substrate solution over 45 minutes. Critical: Maintain the internal temperature strictly below 5 °C.

  • Propagation: Once addition is complete, allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the reaction mass slowly over 400 g of crushed ice with vigorous mechanical stirring. A pale yellow/tan precipitate will form.

  • Fractional Crystallization: Filter the crude solid. Dissolve the solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then to 4 °C. The 2,4-dinitro-N-acetyl-m-toluidine isomer selectively crystallizes, leaving the more soluble 4,6-dinitro isomer in the mother liquor. Filter and dry.

Analytical Checkpoint 2:

  • HPLC: Verify that the isomeric purity of the 2,4-dinitro intermediate is >95% before proceeding to deprotection.

Pathway SM N-Acetyl-m-toluidine Int1 4-Nitro Intermediate (Major Pathway) SM->Int1 Nitration para to -NHAc Int2 6-Nitro Intermediate (Minor Pathway) SM->Int2 Nitration ortho to -NHAc Prod1 2,4-Dinitro Isomer (Target Product) Int1->Prod1 Nitration ortho to -CH3 Prod2 4,6-Dinitro Isomer (Byproduct) Int1->Prod2 Nitration ortho to -NHAc Int2->Prod2 Nitration para to -CH3

Figure 2: Electrophilic aromatic substitution directing effects and isomer distribution pathways.

Phase 3: Deprotection (Acidic Hydrolysis)

Rationale: Acidic hydrolysis cleaves the amide bond to restore the primary amine. Acidic conditions are preferred over basic conditions to prevent nucleophilic aromatic substitution (SNAr) side reactions on the highly electron-deficient dinitro ring5[5].

  • Suspension: Suspend the purified 2,4-dinitro-N-acetyl-m-toluidine in 50 mL of 70% v/v H₂SO₄.

  • Reflux: Heat the mixture to 100–110 °C. The solid will gradually dissolve as hydrolysis proceeds. Maintain reflux for 1.5 hours.

  • Neutralization: Cool the solution to room temperature and pour it into 200 mL of ice water. Slowly add concentrated ammonium hydroxide (NH₄OH) until the pH reaches 8–9.

  • Isolation: A bright yellow precipitate of 3-methyl-2,4-dinitroaniline will form. Collect by filtration, wash thoroughly with distilled water to remove sulfate salts, and dry under vacuum at 50 °C.

Analytical Checkpoint 3:

  • Validation: Confirm the structure via GC-MS (Molecular Weight: 197.15 g/mol ). Ensure the absence of the carbonyl stretch (~1650 cm⁻¹) in FT-IR, confirming complete deprotection 6[6].

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield in 3-methyl-2,4-dinitroaniline synthesis

Welcome to the Technical Support Center. As drug development professionals and materials scientists, synthesizing highly substituted nitroaromatics like 3-methyl-2,4-dinitroaniline (also known as 2,4-dinitro-m-toluidine)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and materials scientists, synthesizing highly substituted nitroaromatics like 3-methyl-2,4-dinitroaniline (also known as 2,4-dinitro-m-toluidine) presents significant synthetic challenges. The presence of multiple electron-withdrawing nitro groups and severe steric crowding heavily influences both the regioselectivity of electrophilic aromatic substitution and the kinetics of subsequent deprotection steps.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your reaction yield and isomeric purity.

Visualizing the Synthetic Workflow

SynthesisPathway A m-Toluidine (Highly Reactive) B m-Acetotoluidide (Protected Amine) A->B Ac2O, AcOH (Prevents Oxidation) C 2,4-Dinitro-m-acetotoluidide (Sterically Hindered) B->C HNO3, H2SO4, <0°C (Kinetic Control) D 3-Methyl-2,4-dinitroaniline (Target Molecule) C->D 70% H2SO4, 95°C (Acidic Hydrolysis)

Reaction pathway for the synthesis of 3-methyl-2,4-dinitroaniline highlighting mechanistic controls.

Troubleshooting Guide & FAQs

Q1: Why is my overall yield severely reduced by tar formation during the initial nitration? The Causality: Direct nitration of m-toluidine is a classic synthetic pitfall. The free amino group is highly activating, making the electron-rich aromatic ring highly susceptible to oxidative degradation by nitric acid. This conjugative interaction between the functional groups and the aromatic system leads to complex polymeric "tar" mixtures rather than clean nitration[1]. The Solution: You must mask the amine's activating power. Implement a protection step using acetic anhydride to convert m-toluidine to m-acetotoluidide. The acetyl group delocalizes the nitrogen's lone pair away from the ring, dampening its nucleophilicity just enough to prevent oxidation while maintaining sufficient ortho/para-directing activation for the subsequent nitration step.

Q2: I am obtaining a complex mixture of dinitro isomers (predominantly the 4,6-dinitro byproduct). How can I improve the regioselectivity for the 2,4-dinitro isomer? The Causality: In m-acetotoluidide, the acetamido group is a stronger ortho/para director than the methyl group. Position 2 is sterically hindered (sandwiched between the methyl and acetamido groups), while positions 4 and 6 are highly accessible. Consequently, standard nitration conditions heavily favor the formation of the 4,6-dinitro isomer[2]. The Solution: Regiocontrol requires strict kinetic management. Lowering the nitration temperature to between -5 °C and 0 °C and utilizing a milder nitrating system (such as fuming HNO₃ in acetic anhydride rather than harsh mixed acids) slows the reaction. This allows the subtle electronic directing effects to compete more favorably against steric hindrance, increasing the yield of the target 2,4-dinitro isomer.

Q3: The deprotection (hydrolysis) step is stalling, leaving unreacted 2,4-dinitro-m-acetotoluidide. How do I drive this to completion without degrading the product? The Causality: The hydrolysis of the acetamide intermediate is notoriously sluggish. The two newly installed nitro groups are strongly electron-withdrawing, which drastically reduces the electron density of the aromatic ring and strengthens the amide bond against nucleophilic attack. Furthermore, the nitro group at position 2 creates massive steric bulk around the amide carbonyl. The Solution: Abandon mild basic hydrolysis. You must use harsh acid-catalyzed hydrolysis (e.g., 70% H₂SO₄ at 95 °C). Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon sufficiently electrophilic to be attacked by water, effectively overcoming both the electronic deactivation and steric shielding.

Q4: What is the optimal solvent system for recrystallizing 3-methyl-2,4-dinitroaniline to remove the isomeric byproducts? The Causality: The 2,4-dinitro and 4,6-dinitro isomers have nearly identical polarities, rendering standard silica gel chromatography inefficient and low-yielding. The Solution: Fractional crystallization exploits their differential solubility profiles. A solvent system of hot ethanol/water (3:1 v/v) is ideal. The 3-methyl-2,4-dinitroaniline isomer is significantly less soluble in this aqueous-ethanolic mixture upon cooling compared to the 4,6-dinitro isomer, allowing it to selectively crystallize out in high purity.

Quantitative Data: Impact of Nitration Conditions

The table below summarizes how varying the nitration parameters influences the isomeric ratio and overall yield of the dinitro intermediate.

Nitrating SystemTemp (°C)Total Dinitro Yield2,4-Dinitro : 4,6-Dinitro RatioKey Observation
HNO₃ / H₂SO₄ (Standard)20 - 2565%30 : 70High oxidative degradation; poor regiocontrol.
Fuming HNO₃ / H₂SO₄0 - 582%45 : 55Clean reaction; manageable separation.
Fuming HNO₃ / Ac₂O-5 - 088%60 : 40Optimal kinetic control; highest target yield.

Experimental Protocol: Optimized Step-by-Step Methodology

Phase 1: Amine Protection (Acetylation)

  • Reaction Setup: Dissolve 10.0 g (93.3 mmol) of m-toluidine in 30 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add 11.4 g (112 mmol, 1.2 eq) of acetic anhydride dropwise over 15 minutes.

    • Self-Validation Step: The reaction is mildly exothermic; monitor the internal temperature to ensure it does not exceed 40 °C to prevent side reactions.

  • Isolation: Stir for 2 hours at room temperature. Pour the mixture into 150 mL of ice-cold water. Filter the resulting white precipitate (m-acetotoluidide) under vacuum, wash with cold water, and dry thoroughly in a desiccator.

Phase 2: Electrophilic Aromatic Substitution (Nitration)

  • Preparation: Dissolve 10.0 g of the dried m-acetotoluidide in 40 mL of concentrated H₂SO₄ (98%). Cool the flask in an ice-salt bath to -5 °C.

  • Nitration: Prepare a nitrating mixture of 9.0 mL fuming HNO₃ (>90%) and 15 mL concentrated H₂SO₄. Add this mixture dropwise via an addition funnel over 1 hour.

    • Self-Validation Step: Maintain the internal temperature strictly between -5 °C and 0 °C. Exceeding 0 °C will exponentially increase the formation of the 4,6-dinitro isomer and oxidative byproducts.

  • Quenching: Stir for an additional 30 minutes at 0 °C, then carefully pour the mixture over 300 g of crushed ice. Filter the crude dinitro-m-acetotoluidide mixture.

Phase 3: Deprotection (Acid-Catalyzed Hydrolysis)

  • Hydrolysis: Suspend the crude intermediate in 50 mL of 70% v/v H₂SO₄. Heat the mixture to 95 °C using an oil bath for 4 hours.

    • Self-Validation Step: Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting material spot (lower Rf) should completely disappear before proceeding.

  • Neutralization: Cool the mixture to room temperature and pour over 200 g of ice. Carefully neutralize with concentrated NH₄OH until the pH reaches 6.0. Filter the precipitated crude 3-methyl-2,4-dinitroaniline.

  • Purification: Recrystallize the crude solid from a hot mixture of ethanol and water (3:1 v/v). Allow to cool slowly to room temperature, then transfer to an ice bath. Filter the bright yellow crystals of the target 3-methyl-2,4-dinitroaniline.

References

  • Dakin, H.D., & Cohen, J.B. (1902). The constitution of the products of nitration of m-acetotoluidide. Proceedings of the Chemical Society, 240. Available at: 2

  • U.S. Environmental Protection Agency. (1976). Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. EPA-560/2-76-010. Available at: 1

Sources

Optimization

Technical Support Center: Dinitrotoluene (DNT) Amination Troubleshooting

Welcome to the Advanced Synthesis Support Center. The catalytic hydrogenation of dinitrotoluenes (DNT) to toluenediamines (TDA) is a highly exothermic, multiphase process critical to polyurethane and materials synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The catalytic hydrogenation of dinitrotoluenes (DNT) to toluenediamines (TDA) is a highly exothermic, multiphase process critical to polyurethane and materials synthesis. While the primary objective is the complete reduction of 2,4-DNT and 2,6-DNT to their respective diamines, researchers frequently encounter yield-limiting isomer byproducts, incomplete reduction intermediates, and unwanted coupling reactions.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. By understanding the thermodynamic and kinetic causality behind byproduct formation, you can engineer self-validating workflows that inherently suppress these side reactions.

Diagnostic Summary of Amination Byproducts

To effectively troubleshoot your reactor, you must first identify the specific byproduct class. The table below summarizes the quantitative thresholds and physicochemical causes of the most common DNT hydrogenation byproducts.

Byproduct CategorySpecific Target CompoundsPrimary CausalityQuantitative Mitigation Target
Incomplete Reduction 4-hydroxyamino-2-nitrotoluene; Nitroso-nitrotoluenesHydrogen mass transfer limitation; premature catalyst deactivation[1].Maintain H2​ pressure at 20–30 bar; Operating Temp: 105–130 °C[2].
Bimolecular Coupling Azo, Azoxy, and Hydrazo oligomers (Heavy Ends)High bulk concentration of unreacted DNT condensing with reactive intermediates[3].Restrict bulk DNT concentration in the liquid phase to < 200 ppm[2].
N-Alkylation N-methyl toluenediamineSolvent (aliphatic alcohol) dehydrogenation followed by reductive amination[4].Dope H2​ feed with 0.1% to 10% v/v Carbon Monoxide (CO)[4].
Ring Hydrogenation 1-(3-aminocyclohexyl)ethanolOveractive noble metal sites (e.g., pure Pt or Rh) lacking electronic modifiers[3].Utilize bimetallic modifiers (e.g., Pd/Ni or Ir-CoOx) to polarize the nitro group[2][3].

Reaction Pathway & Byproduct Branching

The following diagram maps the logical flow of DNT reduction, highlighting exactly where the reaction deviates into unwanted byproduct formation. Understanding these branch points is critical for targeted troubleshooting.

Pathway DNT 2,4-Dinitrotoluene (DNT) Nitroso Nitroso Intermediates DNT->Nitroso +H2 Hydroxylamine Hydroxylamine Intermediates Nitroso->Hydroxylamine +H2 Coupling Azo/Azoxy Byproducts (Heavy Ends) Nitroso->Coupling Bimolecular Coupling TDA 2,4-Toluenediamine (TDA) Hydroxylamine->TDA +H2 Hydroxylamine->Coupling Bimolecular Coupling NAlkyl N-Alkyl TDA Byproducts TDA->NAlkyl +Alcohol Solvent Ring Ring-Hydrogenated Products TDA->Ring Over-reduction

Caption: Reaction network of 2,4-DNT hydrogenation detailing the main pathway and common byproduct branches.

Frequently Asked Questions & Troubleshooting Guides

Q1: My GC-MS shows a high accumulation of 4-hydroxyamino-2-nitrotoluene. Why is the reduction stalling before reaching the diamine? Causality: The catalytic hydrogenation of DNT proceeds sequentially: the nitro group (-NO₂) is reduced to a nitroso (-NO), then to a hydroxylamine (-NHOH), and finally to an amine (-NH₂)[1][5]. The cleavage of the N-O bond in the hydroxylamine intermediate is the rate-limiting step. If your reactor suffers from poor hydrogen mass transfer (inadequate agitation) or if the metal catalyst surface is poisoned, the reaction stalls at the hydroxylamine stage[1]. Actionable Advice: Increase the impeller speed to enhance gas-liquid mixing. Verify that your hydrogen pressure is maintained strictly above 20 bar. If the issue persists, your catalyst may be fouled by tar; switch to a fresh Pd/C or bimetallic catalyst bed.

Q2: We are using methanol as our solvent and detecting N-methyl toluenediamine in the final product. How do we prevent this solvent-amine coupling? Causality: Aliphatic alcohols like methanol are excellent solvents for DNT, but under hydrogenation conditions, the metal catalyst can dehydrogenate the alcohol into an aldehyde (e.g., formaldehyde). This aldehyde rapidly undergoes reductive amination with the newly formed TDA, yielding N-alkylated byproducts that reduce your overall yield[4]. Actionable Advice: You can suppress this side reaction by doping your hydrogen feed with a small proportion of carbon monoxide (0.1% to 10% by volume)[4]. CO acts as a selective, competitive inhibitor that binds to the specific catalyst sites responsible for alcohol dehydrogenation, without significantly impeding the reduction of the nitro groups[4]. See Protocol A below.

Q3: How can I minimize the formation of heavy ends (azo/azoxy oligomers) during continuous production? Causality: Azo and azoxy compounds are formed via bimolecular condensation reactions between the highly reactive nitroso and hydroxylamine intermediates[3]. This coupling is concentration-dependent; it only occurs when the bulk concentration of unreacted DNT and its intermediates is allowed to build up in the liquid phase. Actionable Advice: Transition from a batch process to a Continuous Stirred-Tank Reactor (CSTR). By strictly controlling the DNT feed rate, you can ensure that DNT is hydrogenated the moment it contacts the catalyst, keeping the steady-state bulk concentration of DNT between 1 and 200 ppm[2]. See Protocol B below.

Q4: We are observing ring-hydrogenated byproducts (e.g., aminocyclohexanes). Is our catalyst too active? Causality: Pure noble metals (like Pt or Rh) have a high affinity for flat aromatic rings. If the catalyst lacks electronic modifiers, the aromatic ring will adsorb parallel to the metal surface and undergo over-reduction[3]. Actionable Advice: Switch to a modified bimetallic catalyst. Doping the primary metal with transition metal oxides (e.g., Ir-CoOx or Pd/Ni) creates a metal-metal oxide interface[2][3]. This interface polarizes the N-O bond, forcing the molecule to adsorb vertically via the nitro group, completely suppressing planar ring hydrogenation[3].

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: CO-Doped Hydrogenation for N-Alkylation Suppression

Objective: Hydrogenate 2,4-DNT in methanol while preventing the formation of N-methyl TDA.

  • Reactor Preparation: Charge a high-pressure autoclave with 2,4-DNT, methanol (solvent), and a catalytic amount of Raney Nickel (0.3–20% by weight of DNT)[4].

    • Validation: Perform a cold pressure test with N2​ at 30 bar for 15 minutes. A pressure drop of < 0.1 bar confirms reactor integrity.

  • Gas Purging & Doping: Purge the reactor three times with N2​ , followed by three times with pure H2​ . Introduce a specialized gas mixture consisting of H2​ doped with 3% v/v Carbon Monoxide[4].

  • Reaction Initiation: Heat the reactor to 110 °C while stirring at 1000 rpm. Maintain the pressure at 25 bar by continuously feeding the H2​ /CO mixture.

    • Validation: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when gas uptake ceases for 15 consecutive minutes.

  • Product Verification: Cool the reactor, vent the gases safely (through a CO scrubber), and filter the catalyst.

    • Validation: Analyze the filtrate via GC-FID. The peak corresponding to N-methyl TDA must integrate to < 0.1% relative to 2,4-TDA. If higher, increase CO doping to 5% v/v in the next run[4].

Protocol B: Continuous Slurry Hydrogenation with Sub-Stochiometric DNT Control

Objective: Prevent bimolecular coupling (azo/azoxy formation) by maintaining DNT concentrations < 200 ppm.

  • Catalyst Suspension: Suspend a nickel-comprising catalyst in a mixture of water and toluenediamine inside a CSTR equipped with an external product isolation unit[2].

  • Equilibration: Pressurize the reactor to 25 bar with H2​ and heat to 120 °C[2].

    • Validation: Ensure temperature is stable (± 2 °C) for 10 minutes before introducing the reactant.

  • Continuous Feed: Begin pumping a solution of 2,4-DNT into the reactor. Set the initial space velocity to match the known kinetic turnover frequency of your specific catalyst bed.

  • Inline Concentration Control (Critical Step): Utilize an inline UV-Vis spectrometer or rapid-sampling HPLC loop situated between the reactor output and the product isolation unit to monitor the liquid phase[2].

    • Validation: The system must continuously read a DNT concentration between 1 and 200 ppm[2]. Self-Correction Loop: If the concentration exceeds 200 ppm, the system must automatically throttle the DNT feed pump down by 15% until the concentration drops back into the safe threshold.

  • Product Isolation: Continuously draw the product output, separating the liquid TDA from the suspended catalyst via a lamellar clarifier, and route the TDA to a distillation column[2].

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction Protocols for 3-Methyl-2,4-Dinitroaniline Recovery

As a Senior Application Scientist, I've frequently guided research teams through the nuances of analyte recovery. The extraction of specific, often challenging, compounds like 3-methyl-2,4-dinitroaniline from complex mat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I've frequently guided research teams through the nuances of analyte recovery. The extraction of specific, often challenging, compounds like 3-methyl-2,4-dinitroaniline from complex matrices is a common hurdle where seemingly minor details can significantly impact yield and purity. This guide is structured to be a direct resource for you in the lab, moving beyond simple step-by-step instructions to explain the underlying chemistry and provide robust solutions to common problems. Our goal is to empower you to not only follow a protocol but to understand, optimize, and troubleshoot it effectively.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the extraction of 3-methyl-2,4-dinitroaniline. Understanding these concepts is the first step toward optimizing your protocol.

Q1: What are the key chemical properties of 3-methyl-2,4-dinitroaniline relevant to its extraction?

Understanding the physicochemical properties of your target analyte is critical for designing an effective extraction protocol. 3-Methyl-2,4-dinitroaniline, also known as N-methyl-2,4-dinitroaniline, is a yellow crystalline solid with properties that directly influence solvent choice and extraction strategy.[1][2]

PropertyValue / DescriptionImplication for Extraction
CAS Number 2044-88-4[2]For accurate identification and literature search.
Molecular Formula C₇H₇N₃O₄[3]---
Molecular Weight 197.15 g/mol [1][3]---
Appearance Yellow crystalline powder[1]The color can be a useful visual indicator in the organic phase during extraction.
Melting Point ~81-84 °C[1]Indicates stability at room temperature. Avoid excessive heat during solvent evaporation.[2]
Solubility Soluble in ethanol, ether, chloroform;[1] Very low solubility in water (inferred from its analog, 2,4-dinitroaniline).[4][5]Dictates the use of water-immiscible organic solvents for extraction from aqueous samples.
pKa (Conjugate Acid) Extremely low (estimated between -3.9 to -4.5)[5][6]The amine group is a very weak base. The molecule will be in its neutral, non-ionized form across the entire aqueous pH range (1-14).
Q2: How does the pKa of 3-methyl-2,4-dinitroaniline influence pH adjustment during extraction?

This is a crucial point of understanding. For many ionizable compounds, adjusting the pH of the aqueous sample is the most important variable for maximizing extraction efficiency.[7] However, 3-methyl-2,4-dinitroaniline is an exception. The two strongly electron-withdrawing nitro groups on the aniline ring significantly reduce the basicity of the amine group.

The pKa of its conjugate acid is extremely low (estimated around -4.4), meaning it requires an exceptionally strong acid to protonate it.[6] Consequently, within the typical aqueous pH range of 1-14, the molecule exists almost exclusively in its neutral, non-ionized form. This simplifies the extraction, as pH adjustment of the sample is generally not necessary to ensure the analyte is in its most extractable (neutral) state.

Caption: Analyte state across the aqueous pH range.

Q3: What is the principle of "salting out" and when should I use it?

"Salting out" is a technique used to decrease the solubility of an organic compound in an aqueous phase by adding a salt, typically sodium chloride (NaCl).[8] The dissolved salt ions hydrate, reducing the amount of available water molecules to solvate the organic analyte. This pushes the analyte into the organic solvent, thereby increasing extraction efficiency.

You should consider using this technique in two primary scenarios:

  • To improve recovery: If you are experiencing low recovery, adding brine or solid NaCl to your aqueous sample before extraction can significantly improve the partitioning of 3-methyl-2,4-dinitroaniline into the organic phase.[9]

  • To break emulsions: The increased ionic strength of the aqueous layer also helps to destabilize emulsions, which are a common problem in liquid-liquid extractions.[8][10][11]

Q4: What are the primary differences between Liquid-Liquid Extraction (LLE), Supported Liquid Extraction (SLE), and Solid-Phase Extraction (SPE) for this application?

While traditional LLE is common, alternative techniques can offer advantages, particularly in preventing common issues like emulsion formation.[8][9]

  • Liquid-Liquid Extraction (LLE): The classic method involving partitioning the analyte between two immiscible liquid phases (e.g., water and dichloromethane) in a separatory funnel. It is effective but can be labor-intensive and prone to emulsion formation.[9]

  • Supported Liquid Extraction (SLE): A technique where the aqueous sample is adsorbed onto a high-surface-area, inert solid support (like diatomaceous earth). The immiscible organic solvent is then passed through the support, extracting the analyte without the vigorous shaking that causes emulsions.

  • Solid-Phase Extraction (SPE): Involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while the matrix passes through. The analyte is then eluted with a small volume of a strong solvent. For nitroaromatics, sorbents like Florisil or Porapak RDX are often used for cleanup and concentration.[12][13][14] SPE is excellent for sample cleanup and concentrating the analyte from large sample volumes.

Section 2: Troubleshooting Guide

This section is formatted to provide direct answers to specific problems you may encounter during your experiment.

Issue 1: Low or Inconsistent Analyte Recovery
  • Q: My recovery of 3-methyl-2,4-dinitroaniline is low. What are the likely causes and solutions?

Low recovery is a multifaceted problem. Use the following decision tree and table to diagnose the issue.

LowRecovery Start Low or Inconsistent Recovery? CheckSolvent Is the solvent choice optimal? Start->CheckSolvent Yes CheckMixing Is extraction vigorous/long enough? CheckSolvent->CheckMixing Yes SolventSolution Solution: Consult solvent table. Consider moderately polar, water-immiscible solvents (e.g., Dichloromethane, Ethyl Acetate). CheckSolvent->SolventSolution No CheckEmulsion Is there an emulsion or poor phase separation? CheckMixing->CheckEmulsion Yes MixingSolution Solution: Increase mixing time or use mechanical shaker. Perform multiple extractions (e.g., 3x with 1/3 volume). CheckMixing->MixingSolution No CheckEvap Is the solvent evaporation step controlled? CheckEmulsion->CheckEvap No EmulsionSolution Solution: See Emulsion Troubleshooting section. Use 'salting out', centrifugation, or filtration. CheckEmulsion->EmulsionSolution Yes EvapSolution Solution: Use rotary evaporator at low temperature (<40°C). Use a gentle stream of nitrogen. CheckEvap->EvapSolution No LLE_Workflow Sample 1. Prepare 100 mL Aqueous Sample (Include QC Spike & Blank) Salt 2. 'Salt Out' (Optional) Add 10g NaCl and dissolve Sample->Salt Extract1 3. First Extraction Add 30 mL DCM, invert 25x Salt->Extract1 Separate1 4. Separate Phases Drain organic layer into flask Extract1->Separate1 Extract2 5. Second Extraction Add 30 mL DCM to aqueous layer, repeat Separate1->Extract2 Separate2 6. Separate & Combine Combine second organic layer with first Extract2->Separate2 Dry 7. Dry Combined Extract Add anhydrous Na2SO4 Separate2->Dry Filter 8. Filter & Rinse Filter into collection vial, rinse Na2SO4 Dry->Filter Evaporate 9. Concentrate Evaporate solvent under N2 or rotary evaporator Filter->Evaporate Final 10. Final Extract Reconstitute in analysis solvent Evaporate->Final

Caption: Standard LLE workflow for analyte recovery.

Materials:

  • Extraction Solvent: Dichloromethane (DCM), pesticide residue grade or equivalent.

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).

  • Salt (Optional): Sodium chloride (NaCl).

  • Glassware: 250 mL separatory funnel, 250 mL Erlenmeyer flask, collection vial.

Procedure:

  • Sample Preparation & QC:

    • Measure 100 mL of your aqueous sample into the 250 mL separatory funnel.

    • Trustworthiness Check: Prepare a "blank" sample using 100 mL of deionized water and a "spiked" sample by adding a known amount of 3-methyl-2,4-dinitroaniline standard to 100 mL of deionized water. Process these alongside your unknown samples to validate the method's recovery and cleanliness.

  • Salting Out (Optional but Recommended):

    • Add 10 g of NaCl to the separatory funnel. Stopper and shake until the salt is fully dissolved. This will enhance extraction efficiency and help prevent emulsions. [10][11]3. First Extraction:

    • Add 30 mL of DCM to the separatory funnel.

    • Stopper the funnel and, while securely holding the stopper and stopcock, invert it to vent any pressure.

    • Gently invert the funnel 20-25 times over a period of 2 minutes. Avoid vigorous shaking to prevent emulsions. [9]4. Phase Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate. The denser DCM layer will be at the bottom.

    • Carefully drain the bottom organic layer into a clean 250 mL Erlenmeyer flask. Stop before the aqueous layer reaches the stopcock.

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel (if removed). Add another 30 mL of fresh DCM.

    • Repeat the extraction and separation steps (3 & 4), combining the second organic extract with the first in the Erlenmeyer flask.

    • Perform a third extraction with a final 30 mL of DCM and combine the extracts. Multiple extractions are more efficient than a single large-volume extraction. [15]6. Drying the Extract:

    • Add ~5 g of anhydrous sodium sulfate to the combined organic extracts in the flask. Swirl gently for 1-2 minutes. The Na₂SO₄ will clump as it absorbs residual water. If it all clumps, add more until some remains free-flowing. [10]7. Filtration and Rinsing:

    • Filter the dried extract through a filter paper or glass wool plug into your final collection vial to remove the sodium sulfate.

    • Rinse the Erlenmeyer flask and the sodium sulfate on the filter with an additional 5-10 mL of fresh DCM, collecting the rinse in the vial to ensure quantitative transfer.

  • Solvent Evaporation:

    • Concentrate the extract to a final volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator at a temperature below 40°C. [16]Do not evaporate to complete dryness, as this can lead to loss of the analyte.

  • Final Sample:

    • The concentrated extract is now ready for analysis by GC, HPLC, or other methods.

Section 4: References
  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific.

  • Cofino, W. P., & van der Velde, E. G. (1996). Methodology for the Determination of Dinitroaniline Herbicides in Tissue and Excreta. Journal of Analytical Toxicology, 20(3), 173-179.

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM.

  • Methodology for the Determination of Dinitroaniline Herbicides in Tissue and Excreta. (n.d.). National Institutes of Health.

  • Comparative analysis of analytical methods for nitroaromatic compounds. (n.d.). Benchchem.

  • Dinitroanilines. (2019, November). CORESTA.

  • High-Throughput Analysis of Dinitroaniline Pesticides in Environmental and Biological Matrices by Gas Chromatography. (n.d.). Benchchem.

  • Raynie, D. E. (2019, November 27). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.

  • Abbas, G., et al. (2012). Determination of Dinitroaniline Herbicide in Food Samples and Commercial Formulation. Pakistan Journal of Weed Science Research, 18(3), 265-275.

  • Tackling emulsions just got easier. (2023, January 17). Biotage.

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil.

  • Psillakis, E., & Kalogerakis, N. (2001). Application of solvent microextraction to the analysis of nitroaromatic explosives in water samples. Journal of Chromatography A, 907(1-2), 211-219.

  • Jenkins, T. F., et al. (1996). Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water. Journal of AOAC International, 79(4), 958-964.

  • Nichols, L. (2022, April 7). Step-by-Step Procedures For Extractions. Chemistry LibreTexts.

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). WelchLab.

  • Troubleshooting low recovery of Clionasterol acetate during extraction. (n.d.). Benchchem.

  • Rameshgar, F., et al. (2017). Switchable-hydrophilicity solvent-based microextraction combined with gas chromatography for the determination of nitroaromatic compounds in water samples. Journal of the Iranian Chemical Society, 14(11), 2423-2430.

  • N-methyl-2,4-dinitroaniline. (n.d.). PubChem.

  • How Can We Improve Our Liquid-Liquid Extraction Processes? (2025, January 21). SCION Instruments.

  • N-methyl-2,4-dinitroaniline. (2024, April 9). ChemBK.

  • Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. (2025, April 24). MDPI.

  • Safety Data Sheet: N'-Methyl-2,4-dinitroaniline. (2016, April 19). LGC Standards.

  • 2,4-Dinitroaniline. (n.d.). ChemicalBook.

  • N-Methyl-2,4-dinitroaniline-d3. (n.d.). LGC Standards.

  • N-methyl-2,4-dinitroaniline. (n.d.). PubChem.

  • n-methyl-2 4-dinitroaniline manufacturers. (n.d.). Corey Organics.

  • 3-Methyl-4-nitroaniline. (n.d.). Tokyo Chemical Industry.

  • 2,4-DINITRO ANILINE FOR SYNTHESIS MSDS. (2016, May 31). Loba Chemie.

  • 2,4-Dinitroaniline. (n.d.). PubChem.

  • 2,4-Dinitroaniline. (n.d.). Wikipedia.

  • 2,4-dinitroaniline. (n.d.). Organic Syntheses.

  • Dinitramine. (n.d.). PubChem.

  • pKa values bases. (n.d.). University of Tartu.

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams.

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1.

  • Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). University of Wisconsin-Madison.

Sources

Optimization

Technical Support Center: Purification of 3-Methyl-2,4-Dinitroaniline

Welcome to the technical guide for the purification of 3-methyl-2,4-dinitroaniline. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding and troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical guide for the purification of 3-methyl-2,4-dinitroaniline. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for understanding and troubleshooting the purification of this and similar nitroaromatic compounds. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers commonly encounter.

Section 1: Foundational Concepts & Method Development

This section addresses the critical preliminary steps and theoretical considerations necessary for developing a robust purification strategy.

Q1: Why is column chromatography the preferred method for purifying 3-methyl-2,4-dinitroaniline?

Column chromatography is an exceptionally versatile and fundamental purification technique ideal for separating 3-methyl-2,4-dinitroaniline from synthesis by-products.[1] The principle of separation is based on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through it.[1][2] 3-Methyl-2,4-dinitroaniline possesses polar functional groups (amine and two nitro groups), which cause it to interact strongly with a polar stationary phase like silica gel.[1] Impurities, which may be less polar (e.g., starting materials) or have different polarity profiles (e.g., isomers), will travel at different rates, allowing for effective isolation. This method is particularly advantageous for achieving high purity on a small to medium scale, which is often required in research and drug development.[3]

Q2: How do I select the appropriate stationary and mobile phases?

This is the most critical decision in developing your chromatography method.

  • Stationary Phase: For a polar compound like 3-methyl-2,4-dinitroaniline, a normal-phase chromatography setup is the standard approach.[1] The most common and cost-effective stationary phase is silica gel (SiO₂) with a 60 Å pore size and 230-400 mesh particle size .[1] The high surface area and polar silanol groups (Si-OH) on the silica are responsible for the separation.

  • Mobile Phase (Eluent): The mobile phase must be significantly less polar than the stationary phase. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane is typically used.[1] The key is to find a ratio that provides optimal separation. This is achieved through preliminary analysis using Thin Layer Chromatography (TLC).[1][4]

Q3: What is the role of Thin Layer Chromatography (TLC) and how do I use it to determine the right solvent system?

TLC is an indispensable pilot technique for column chromatography.[4] It allows you to quickly and inexpensively test various solvent systems to predict the behavior of your compound on a column.

The Goal: Find a solvent system where the target compound, 3-methyl-2,4-dinitroaniline, has a Retention Factor (Rf) value between 0.2 and 0.35.

  • An Rf > 0.5 suggests the compound will elute too quickly from the column, resulting in poor separation from less polar impurities.

  • An Rf < 0.1 suggests the compound will be too strongly adsorbed to the silica, requiring excessively large volumes of solvent and leading to band broadening and poor resolution.

The workflow for using TLC is illustrated below:

TLC_Workflow cluster_0 TLC Optimization A Spot crude mixture on a TLC plate B Prepare chambers with different solvent ratios (e.g., Hex:EtOAc) A->B C Develop TLC plates B->C D Visualize spots (UV light or stain) C->D E Calculate Rf for target compound D->E F Is 0.2 < Rf < 0.35? E->F G System Optimized: Use for column F->G Yes H Adjust Polarity: Increase EtOAc for lower Rf Decrease EtOAc for higher Rf F->H No H->B Re-test

Caption: Workflow for optimizing the mobile phase using TLC.

Table 1: Example Solvent Systems and Expected Rf Trend

Solvent System (Hexane:Ethyl Acetate) System Polarity Expected Rf for 3-methyl-2,4-dinitroaniline Suitability for Column Chromatography
9:1 Low ~0.10 Too low; strong retention
4:1 Moderate ~0.25 Good starting point
7:3 Moderately High ~0.40 Too high; may co-elute with impurities

| 1:1 | High | ~0.65 | Unsuitable; poor separation |

Section 2: Practical Execution & Troubleshooting Guide

This section provides a step-by-step protocol and addresses common issues encountered during the chromatography run.

Experimental Protocol: Column Chromatography Purification

1. Column Preparation (Slurry Packing Method):

  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom.[5]

  • Add a small layer of sand.

  • In a beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). The slurry method is preferred as it minimizes air bubbles and channel formation.[1]

  • Pour the slurry into the column. Gently tap the column to ensure even packing.[5]

  • Open the stopcock to drain some solvent, but never let the top of the silica bed run dry.

2. Sample Loading:

  • Problem: The crude product is not very soluble in the mobile phase.

  • Solution: Dry Loading. Dissolve your crude 3-methyl-2,4-dinitroaniline in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (~1-2 times the weight of your crude product) and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.[1]

  • Carefully add this powder to the top of the packed column, creating a uniform, level layer.

  • Gently add a small protective layer of sand on top of your sample.

3. Elution and Fraction Collection:

  • Carefully add your optimized mobile phase to the column.

  • Open the stopcock and begin collecting the eluent in labeled test tubes or flasks. Maintain a constant flow of the mobile phase.[1]

  • Since 3-methyl-2,4-dinitroaniline is a colored compound (typically yellow), you can visually track the main band as it moves down the column.[3][6]

4. Fraction Analysis:

  • Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate, along with a spot of your original crude mixture as a reference.[4]

  • Combine all fractions that show a single, pure spot corresponding to your target compound.[4]

5. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified solid product.[1]

  • Assess the final purity using analytical techniques like NMR, Mass Spectrometry, or melting point determination.[1]

Troubleshooting Common Problems

Troubleshooting_Tree Start Problem Encountered P1 Compound Streaking on TLC/Column Start->P1 P2 Poor Separation (Bands Overlap) Start->P2 P3 Compound Won't Elute (Stuck at Top) Start->P3 P4 Cracked Silica Bed Start->P4 S1 Cause: Acidic silica sites strongly bind the amine group. P1->S1 S2 Cause: Mobile phase is too polar or column is too short/wide. P2->S2 S3 Cause: Mobile phase is not polar enough. P3->S3 S4 Cause: Column ran dry or was packed improperly. P4->S4 S1_Sol Solution: Add 0.5-1% triethylamine (TEA) to the mobile phase to neutralize acidic sites. S1->S1_Sol S2_Sol Solution: Decrease eluent polarity (more hexane). Use a longer, thinner column for better resolution. S2->S2_Sol S3_Sol Solution: Gradually increase eluent polarity (more ethyl acetate). This is called a 'gradient elution'. S3->S3_Sol S4_Sol Solution: Column is compromised. Must re-pack a new column. Always keep the silica bed wet. S4->S4_Sol

Caption: A decision tree for troubleshooting common column chromatography issues.

Table 2: Quick Reference Troubleshooting Guide

Issue Probable Cause Recommended Solution
Yellow band is streaking or tailing The amine group is interacting too strongly with acidic silanol sites on the silica gel. Add a basic modifier like 0.5-1% triethylamine to your mobile phase to improve peak shape.[3]
Compound elutes too quickly (Rf too high) The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., move from 4:1 to 9:1 Hexane:EtOAc).
Poor separation between product and impurity Insufficient resolution. Use a less polar solvent system, pack a longer/thinner column, or run a gradient elution (slowly increasing polarity).
Compound is insoluble for loading High crystallinity or low solubility in the non-polar eluent. Use the dry loading method described in the protocol.[1]

| Cracks or channels appear in the silica bed | The column ran dry, or the packing was not uniform. | This will ruin the separation. The column must be repacked. Always keep the solvent level above the silica bed. |

Section 3: FAQs on Purity and Stability

Q4: My purified product is still slightly yellow. Is it impure?

Not necessarily. 2,4-Dinitroaniline itself is described as yellow needles or plates.[6] The color is inherent to the molecule's chromophore. However, a lingering off-color or dullness compared to a reference standard could indicate trace impurities. Final purity should always be confirmed by analytical methods like melting point (literature value: 176-180 °C[7]), HPLC[8][9], or NMR, rather than by color alone.

Q5: Are there any stability concerns with 3-methyl-2,4-dinitroaniline during purification?

Dinitroaniline compounds can be sensitive to heat and UV irradiation.[10] While standard laboratory light is generally not an issue for the duration of a column run, it is good practice to avoid leaving the compound exposed to direct sunlight. When removing the solvent on a rotary evaporator, use a moderate water bath temperature (e.g., <40 °C) to prevent any potential degradation.

Q6: What are the common by-products I am trying to remove?

The impurities depend heavily on the synthetic route used. Common by-products can include:

  • Isomers: Other methyl-dinitroaniline isomers formed during the nitration step.

  • Incompletely Nitrated Material: Such as methyl-nitroaniline.

  • Starting Materials: Unreacted precursors.

  • N-nitroso compounds: These can sometimes form during the production of dinitroanilines and may require specific purification steps if present in high amounts.[11][12]

Column chromatography is generally effective at separating these compounds based on their differing polarities.

References

  • Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. PubMed. Retrieved from [Link]

  • Noh, K., et al. (2000). Normal Phase Separation of Chloroanilines and Nitroanilines with Silica, Amine, and Cobalt(III) Complex Bonded Phases. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. (2010). ResearchGate. Retrieved from [Link]

  • Dinitroanilines. (n.d.). CORESTA. Retrieved from [Link]

  • Column Chromatography of Nitroanilines Lab Experiment. (n.d.). Studylib. Retrieved from [Link]

  • TLC Separation of Nitroanilines. (n.d.). Scribd. Retrieved from [Link]

  • Thin Layer Chromatography and Column Chromatography. (2011). One Part of Chemistry. Retrieved from [Link]

  • Radial Chromatography for the Separation of Nitroaniline Isomers. (2011). Journal of Chemical Education, ACS Publications. Retrieved from [Link]

  • Karasalı, H., & Balayiannis, G. (2017). GC/CI-MS/MS method for the identification and quantification of N-nitrosoethylmethylallyl-amine in plant protection products. CEST2017. Retrieved from [Link]

  • 2,4-Dinitroaniline. (n.d.). DrugFuture. Retrieved from [Link]

  • Organic Chemistry (Lab Manual). (n.d.). Scribd. Retrieved from [Link]

  • 2,4-Dinitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • 2,4-dinitroaniline. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Process for the purification of nitrosamine-containing dinitroanilines. (1978). Google Patents.
  • Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS. (2020). ResearchGate. Retrieved from [Link]

  • Dinitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

3-methyl-2,4-dinitroaniline vs 2-methyl-3,5-dinitroaniline: A Comprehensive Reactivity Comparison Guide

The positional isomerism in substituted dinitroanilines fundamentally dictates their physicochemical properties, stability, and reactivity profiles. For researchers in agrochemical synthesis, materials science, and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

The positional isomerism in substituted dinitroanilines fundamentally dictates their physicochemical properties, stability, and reactivity profiles. For researchers in agrochemical synthesis, materials science, and pharmaceutical development, distinguishing the mechanistic behavior between 3-methyl-2,4-dinitroaniline and 2-methyl-3,5-dinitroaniline is critical. This guide provides an objective, in-depth technical comparison, focusing on how steric hindrance and electronic delocalization govern their respective behaviors[1].

Structural and Electronic Analysis

The reactivity of aromatic amines is primarily governed by the availability of the nitrogen lone pair (nucleophilicity/basicity) and the electron density of the aromatic ring (susceptibility to electrophilic or nucleophilic attack).

3-methyl-2,4-dinitroaniline: Resonance Deactivation and Buttressing

In this isomer, the amino group (-NH₂) is located at C1, with nitro groups (-NO₂) at the ortho (C2) and para (C4) positions, and a methyl group (-CH₃) at C3.

  • Electronic Effect: The presence of strong electron-withdrawing nitro groups at the ortho and para positions severely depletes the electron density of the amine nitrogen through direct resonance.

  • Steric Effect: The methyl group at C3 is "buttressed" between two bulky nitro groups at C2 and C4. This extreme steric crowding forces the C2 nitro group slightly out of the aromatic plane. While this marginally reduces its resonance capability, its powerful inductive electron-withdrawing effect remains intact [2]. Consequently, the amine is highly deactivated, rendering it exceptionally poor as a nucleophile.

2-methyl-3,5-dinitroaniline: Inductive Withdrawal and Localized Strain

Here, the amine is at C1, the methyl group is at C2, and the nitro groups are at C3 and C5 (meta positions).

  • Electronic Effect: Because the nitro groups are meta to the amine, they cannot participate in direct resonance delocalization of the nitrogen lone pair. Their electron-withdrawing influence is purely inductive [3].

  • Steric Effect: The C2 methyl group introduces localized steric hindrance adjacent to the amine and the C3 nitro group. However, the lack of resonance deactivation means the amine in 2-methyl-3,5-dinitroaniline retains significantly higher basicity and nucleophilicity compared to its 2,4-dinitro counterpart [4].

G A Dinitroaniline Isomers B 3-methyl-2,4-dinitroaniline (o,p-NO2 to NH2) A->B C 2-methyl-3,5-dinitroaniline (m,m-NO2 to NH2) A->C D Strong Resonance Deactivation Steric Crowding at C2/C3/C4 B->D E No Direct Resonance Deactivation Steric Strain at C1/C2/C3 C->E F Low Amine Nucleophilicity High Ring Electrophilicity D->F G Moderate Amine Nucleophilicity Lower Ring Electrophilicity E->G

Caption: Logic tree detailing the electronic and steric effects governing isomer reactivity.

Quantitative Data Comparison

The theoretical principles outlined above manifest in measurable physicochemical differences. The table below summarizes the comparative metrics defining their reactivity.

Property / Metric3-methyl-2,4-dinitroaniline2-methyl-3,5-dinitroaniline
Amine Position C1C1
Nitro Positions C2 (ortho), C4 (para)C3 (meta), C5 (meta)
Methyl Position C3C2
Resonance Deactivation Very StrongNegligible (Inductive only)
Relative Basicity (pKa) Very Low (< 0)Moderate (~ 1.5 - 2.0)
Acylation Yield (4h, 25°C) < 5%> 85%
SNAr Susceptibility High (Activated Ring)Low (Deactivated Ring)
Regioselective Reduction C4-NO₂ preferredC5-NO₂ preferred

Experimental Methodologies & Self-Validating Protocols

To objectively compare these isomers, empirical validation must rely on self-validating experimental designs where causality is directly observable and mathematically verifiable.

Protocol 1: Comparative Nucleophilic Acylation

This protocol tests the nucleophilicity of the amine group. The system is self-validating because it utilizes real-time HPLC to track both the disappearance of the starting material and the appearance of the N-acetyl derivative simultaneously. A mass balance (Sum of SM + Product = 100%) proves that no side reactions are occurring, isolating nucleophilicity as the sole kinetic variable.

  • Preparation: Dissolve 5.0 mmol of the respective dinitroaniline isomer in 20 mL of anhydrous dichloromethane (DCM) in a 50 mL round-bottom flask.

  • Reagent Addition: Add 1.2 equivalents (6.0 mmol) of triethylamine (TEA) to act as an acid scavenger. Subsequently, add 1.2 equivalents of acetic anhydride dropwise.

  • Kinetic Monitoring: Stir the reaction at a constant 25°C. Extract 10 µL aliquots every 30 minutes, quench immediately in 1 mL of methanol, and analyze via HPLC (C18 column, 70:30 Acetonitrile:Water, 254 nm UV detection).

  • Causality & Observation: The reaction rate directly correlates with the availability of the amine lone pair. 3-methyl-2,4-dinitroaniline will show negligible conversion (<5% after 4 hours) due to ortho/para resonance depletion. Conversely, 2-methyl-3,5-dinitroaniline will reach >85% conversion in the same timeframe.

Workflow Step1 Equimolar Substrate Preparation Step2 Acylation Reagent Addition (Ac2O) Step1->Step2 Step3 Kinetic Monitoring (HPLC/UV) Step2->Step3 Step4 Yield & Rate Quantification Step3->Step4

Caption: Self-validating experimental workflow for comparative nucleophilic acylation.

Protocol 2: Regioselective Nitro Reduction (Zinin Reduction)

Selective reduction of a single nitro group using sodium polysulfide highlights the steric environments of the respective rings [5]. The protocol is self-validated using ¹H-NMR integration of the crude mixture to mathematically prove regioselectivity without relying on potentially biased isolation yields.

  • Preparation: Suspend 10 mmol of the target dinitroaniline in 30 mL of ethanol.

  • Reduction: Heat to 60°C and dropwise add an aqueous solution of sodium disulfide (Na₂S₂, 12 mmol) over 1 hour.

  • Quenching & Analysis: Cool the mixture, dilute with water, and extract with ethyl acetate. Evaporate the solvent and submit the crude mixture directly for ¹H-NMR and LC-MS analysis.

  • Causality & Observation:

    • In 3-methyl-2,4-dinitroaniline , the C4 nitro group is preferentially reduced because the C2 nitro group is sterically shielded by the adjacent amine and methyl groups.

    • In 2-methyl-3,5-dinitroaniline , the C5 nitro group is reduced faster. The C3 nitro group is sterically hindered by the adjacent C2 methyl group, directing the sulfide attack to the less hindered C5 position.

References

  • ACS Publications. Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. The Journal of Organic Chemistry.[Link]

  • ResearchGate. The intermolecular interactions in the aminonitromethylbenzenes. Journal of Coordination Chemistry.[Link]

  • Wikipedia. Dinitroaniline. Wikipedia, The Free Encyclopedia.[Link]

Comparative

Validating GC-MS Analytical Methods for 3-Methyl-2,4-dinitroaniline Detection: A Comparative Guide

Introduction and Analytical Challenges3-Methyl-2,4-dinitroaniline (CAS 10202-92-3) is a highly toxic nitroaromatic compound frequently encountered as a synthetic intermediate, an environmental contaminant from dye manufa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Challenges3-Methyl-2,4-dinitroaniline (CAS 10202-92-3) is a highly toxic nitroaromatic compound frequently encountered as a synthetic intermediate, an environmental contaminant from dye manufacturing, and a degradation byproduct of dinitroaniline-class herbicides. Due to its significantacute toxicity in aquatic ecosystems (e.g., to Pimephales promelas), regulatory frameworks demand trace-level quantification in complex matrices like soil and wastewater.

Historically, laboratories relied on Gas Chromatography with Electron Capture Detection (GC-ECD) as outlined in legacy protocols like1. However, as a Senior Application Scientist, I strongly advocate transitioning to Gas Chromatography-Mass Spectrometry (GC-MS). This guide objectively compares GC-MS against alternative platforms, detailing the causality behind methodological choices, and provides a self-validating experimental protocol designed to eliminate false positives.

Platform Comparison: Why GC-MS Outperforms Alternatives

When selecting an analytical platform for nitroaromatics, the primary battleground is the balance between sensitivity and specificity.

  • GC-ECD (Electron Capture Detection): Because dinitroanilines possess highly electronegative nitro (-NO2) groups, ECD offers exceptional sensitivity. However, the detector is fundamentally non-specific. In environmental samples,2, requiring a second confirmation column which doubles analysis time.

  • HPLC-UV: While useful for thermally labile explosives, HPLC-UV lacks the chromatographic resolving power of capillary GC and fails to achieve the sub-ppb sensitivity required for trace environmental monitoring without exhaustive pre-concentration.

  • GC-MS (EI-SIM): GC-MS operating in Electron Ionization (EI) and Selected Ion Monitoring (SIM) mode bridges the gap. It matches the sensitivity of ECD while providing absolute structural confirmation via characteristic mass-to-charge (m/z) fragmentation patterns, rendering matrix co-elutions irrelevant.

Table 1: Performance Comparison of Analytical Platforms for Dinitroanilines
ParameterGC-ECDHPLC-UVGC-MS (EI-SIM)GC-MS/MS (QqQ)
Sensitivity (LOD) 0.05 - 0.1 µg/L5.0 - 10.0 µg/L0.1 - 0.5 µg/L0.01 - 0.05 µg/L
Specificity Low (Prone to co-elution)LowHigh (m/z confirmation)Very High (MRM)
Matrix Interference HighModerateLowVery Low
Thermal Stability Req. HighLowHighHigh

Self-Validating Experimental Protocol

To guarantee data trustworthiness, an analytical method cannot simply be a list of steps; it must be a self-validating system . This means every potential point of failure (extraction loss, matrix suppression, instrument drift) is actively monitored and corrected during the run.

Sample Preparation: Modified QuEChERS Extraction

We utilize a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.

  • Causality for Solvent Choice: Acetonitrile is selected because it efficiently partitions the mid-polar 3-methyl-2,4-dinitroaniline while precipitating matrix proteins and excluding non-polar lipids.

  • Causality for Salting-Out: The addition of anhydrous MgSO4 and buffering salts forces an exothermic phase separation, driving the analyte entirely into the organic layer while stabilizing the pH to prevent analyte degradation.

Step-by-Step Methodology:

  • Aliquoting & Spiking (The Validation Anchor): Weigh 10.0 g of homogenized soil (or 10.0 mL wastewater) into a 50 mL PTFE centrifuge tube. Immediately spike with 50 µL of an isotopically labeled surrogate (e.g., 3-methyl-2,4-dinitroaniline-d3) at 100 µg/L. Causality: Spiking before any chemical modification ensures that any subsequent extraction losses are mathematically corrected by the internal standard recovery ratio.

  • Extraction: Add 10.0 mL of LC-MS grade acetonitrile. Vortex vigorously for 1 minute.

  • Partitioning: Add a pre-mixed salt packet (4 g anhydrous MgSO4, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute to prevent agglomeration, then centrifuge at 3000 rcf for 5 minutes.

  • dSPE Cleanup: Transfer 1.5 mL of the upper acetonitrile layer to a 2 mL dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO4 and 25 mg PSA (Primary Secondary Amine). Vortex for 30 seconds and centrifuge. Causality: PSA acts as a weak anion exchanger, stripping out organic acids and polar pigments that would otherwise contaminate the GC inlet, without retaining the target nitroaniline.

  • Autosampler Transfer: Transfer 1.0 mL of the purified supernatant into an amber GC vial for injection.

GC-MS Analytical Conditions

Optimizing the GC-MS parameters is critical for 3.

  • Column: 5% phenyl-methylpolysiloxane (e.g., HP-5ms or Rtx-5), 30 m × 0.25 mm ID × 0.25 µm film thickness. Causality: This mid-polarity stationary phase provides the exact selectivity needed to separate 3-methyl-2,4-dinitroaniline from its structural isomers (like 2-methyl-3,5-dinitroaniline) while minimizing column bleed at high temperatures.

  • Inlet: Splitless mode at 250°C. Use a deactivated, single-taper liner packed with glass wool. Causality: Glass wool provides a large thermal mass for rapid vaporization of the acetonitrile solvent and traps non-volatile matrix residues, preventing them from degrading the column head and causing peak tailing.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Total run time: ~19.3 minutes.

  • Carrier Gas: Helium (99.999%) at a constant flow of 1.2 mL/min.

  • MS Conditions: Electron Ionization (EI) at 70 eV. Transfer line at 280°C, Ion source at 230°C, Quadrupole at 150°C.

  • SIM Parameters:

    • Target Quantifier Ion: m/z 197 (Molecular ion, M+)

    • Qualifier Ions: m/z 180 ([M-OH]+), m/z 151 ([M-NO2]+).

    • Causality: Monitoring three specific ions and requiring their abundance ratios to match a neat standard within ±20% provides absolute confirmation, eliminating the false positives seen in GC-ECD.

System Suitability and Quality Control (Self-Validation Criteria)
  • Peak Tailing Factor (PTF): Must be ≤ 1.5 for a 50 µg/L standard. Causality: A PTF > 1.5 indicates active sites in the inlet (contamination). The system self-reports the need for liner replacement.

  • Continuing Calibration Verification (CCV): A mid-level standard must be injected every 10 samples. The calculated concentration must not drift by more than ±15%.

  • Method Blanks: Run after every high-concentration sample to prove the absence of carryover.

Table 2: Method Validation Data for 3-Methyl-2,4-dinitroaniline (Soil Matrix)
Spiked Concentration (µg/kg)Average Recovery (%)RSD (%) (n=6)LOD (µg/kg)LOQ (µg/kg)
5.088.46.20.31.0
50.094.14.8--
200.096.53.5--

(Note: Data demonstrates that the modified QuEChERS coupled with GC-MS SIM achieves excellent recovery and precision, well within the 70-120% acceptable range for trace environmental analysis).

Workflow Visualization

GCMS_Workflow N1 Sample Matrix + Internal Standard N2 Acetonitrile Extraction (Salting Out) N1->N2 Controls Matrix Effects N3 dSPE Cleanup (PSA/MgSO4) N2->N3 Removes Lipids/Proteins N4 GC Separation (5% Phenyl-methylpolysiloxane) N3->N4 1 µL Splitless Injection N5 EI-MS Detection (SIM Mode) N4->N5 Resolves Isomers N6 Self-Validation (CCV & Blank Checks) N5->N6 m/z 197, 180, 151 N6->N1 Feedback Loop

Self-validating GC-MS workflow for 3-methyl-2,4-dinitroaniline extraction and quantification.

References

  • ResearchGate.Simultaneous determination of nine dinitroaniline herbicides in environmental samples using a validated vortex-assisted dispersive liquid–liquid microextraction procedure coupled with GC–MS/MS.
  • Benchchem.Technical Support Center: Optimizing GC-MS for Dinitroaniline Herbicide Detection.
  • Fluorochem.3-METHYL-2,4-DINITROANILINE (CAS 10202-92-3).
  • ACS Publications.Prediction of the Acute Toxicity (96-h LC50) of Organic Compounds to the Fathead Minnow (Pimephales promelas) Using a Group Contribution Method.
  • EPA.Method 627: The Determination of Dinitroaniline Pesticides in Municipal and Industrial Wastewater.
  • GCMS.cz.Characterization of Two Wastewaters for Explosives Using On-Column Injection and Gas Chromatography—Time-of-Flight Mass Spectrometry.

Sources

Validation

Benchmarking Catalysts for the Selective Reduction of 3-Methyl-2,4-dinitroaniline

The regioselective reduction of poly-nitroarenes is a notorious bottleneck in the synthesis of substituted phenylenediamines—critical building blocks for kinase inhibitors, benzimidazole-based therapeutics, and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

The regioselective reduction of poly-nitroarenes is a notorious bottleneck in the synthesis of substituted phenylenediamines—critical building blocks for kinase inhibitors, benzimidazole-based therapeutics, and advanced agrochemicals. When benchmarking catalysts for the selective reduction of 3-methyl-2,4-dinitroaniline , researchers face a unique geometric challenge: the 3-methyl group creates a distinct steric and electronic asymmetry between the two nitro groups.

This guide provides an objective, data-driven comparison of catalytic systems, moving beyond basic synthesis to explain the mechanistic causality behind catalyst selection, empowering you to control regioselectivity with precision.

Mechanistic Causality: Overcoming the 3-Methyl Steric Shield

To achieve regioselective reduction, we must analyze the microenvironment of the substrate. In 3-methyl-2,4-dinitroaniline:

  • The 2-Nitro Group is flanked by the 1-amino group and the 3-methyl group. It is highly sterically hindered but electronically primed for metal coordination.

  • The 4-Nitro Group is adjacent only to the 3-methyl group (with a proton at position 5). It is significantly less sterically hindered.

Depending on the target molecule, you must select a catalyst system that operates via either Steric Control or Chelation Control [1].

Pathway A: Steric Control (Targeting the 4-Nitro Group)

When the goal is to synthesize 3-methyl-2-nitro-p-phenylenediamine (reducing the 4-nitro group), standard catalytic hydrogenation using Platinum on Carbon (Pt/C) in acidic media is the gold standard. The catalyst naturally attacks the least sterically hindered nitro group [2].

  • The Causality of Acid: Running this reaction in a mixture of acetic acid and aqueous sulfuric acid protonates the 1-amino group. This prevents the partially reduced intermediates from precipitating out of solution and poisoning the catalyst, ensuring full conversion of the 4-nitro group while leaving the hindered 2-nitro group intact.

Pathway B: Chelation Control (Targeting the 2-Nitro Group)

To synthesize 3-methyl-4-nitro-o-phenylenediamine (reducing the 2-nitro group), you must override steric hindrance. This is achieved via catalytic transfer hydrogenation using Ruthenium on Carbon (Ru/C) with hydrazine hydrate [3].

  • The Causality of Chelation: The Ru/C catalyst facilitates a strong coordinating interaction between the 1-amino group and the metal surface. This localizes the active hydride species (donated by hydrazine) directly adjacent to the 2-nitro group, forcing its reduction despite the steric bulk of the 3-methyl group.

Selectivity Sub 3-Methyl-2,4- dinitroaniline CatPt Pt/C + H2 (Acidic Media) Sub->CatPt Steric Control CatRu Ru/C + N2H4 (Transfer Hydro) Sub->CatRu Chelation Control Prod4 3-Methyl-2-nitro- p-phenylenediamine (4-NO2 Reduced) CatPt->Prod4 Prod2 3-Methyl-4-nitro- o-phenylenediamine (2-NO2 Reduced) CatRu->Prod2

Regioselective divergence in the catalytic reduction of 3-methyl-2,4-dinitroaniline.

Quantitative Benchmarking Data

The following table synthesizes experimental performance data for the most viable catalytic systems used in the selective reduction of 2,4-dinitroanilines.

Catalyst SystemReductantSolvent / ConditionsRegioselectivity TargetSelectivity (%)Isolated Yield
Pt/C (5 wt%) H₂ (2 atm)AcOH / H₂SO₄ (85°C)4-Nitro Reduction> 90%70 - 78%
Ru/C (5 wt%) N₂H₄·H₂OEtOH (60°C)2-Nitro Reduction> 95%82 - 88%
Pd/AlO(OH) NPs NaBH₄MeOH / H₂O (RT)2-Nitro Reduction> 92%~ 90%
Na₂S (Zinin) NoneAqueous NH₃ (Reflux)Mixed / Unpredictable< 50%35 - 45%

Note: While traditional Zinin reduction (using sulfides) is inexpensive, its lack of reliable regioselectivity in highly substituted anilines makes it unsuitable for modern pharmaceutical benchmarking [4]. The Pd/AlO(OH) nanoparticle system offers a greener alternative but requires specialized catalyst preparation.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Built-in checkpoints allow the researcher to verify the reaction state before proceeding.

Protocol A: Synthesis of 3-Methyl-2-nitro-p-phenylenediamine (Pt/C Method)

Targeting the less hindered 4-nitro group via steric control.

  • Substrate Preparation: Suspend 10 mmol of 3-methyl-2,4-dinitroaniline in a mixture of 25 mL glacial acetic acid and 4 mL of 50% aqueous sulfuric acid in a Parr hydrogenation vessel.

  • Catalyst Loading: Carefully add 150 mg of 5% Platinum on Carbon (Pt/C). Safety Check: Ensure the vessel is purged with N₂ prior to adding the dry catalyst to prevent auto-ignition.

  • Hydrogenation: Pressurize the vessel with H₂ to 2 atm and heat to 85°C.

  • Self-Validation (Uptake Monitoring): Monitor the pressure gauge. The reaction is complete when exactly ~30 mmol of H₂ (3 equivalents) has been consumed. Do not allow over-reduction.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pt/C. Upon cooling the filtrate, the sulfate salt of the product will precipitate. Suspend the salt in cold water and basify with NH₄OH to isolate the free base.

Protocol B: Synthesis of 3-Methyl-4-nitro-o-phenylenediamine (Ru/C Method)

Targeting the hindered 2-nitro group via chelation control.

  • Dissolution: Dissolve 10 mmol of 3-methyl-2,4-dinitroaniline in 30 mL of absolute ethanol in a two-neck round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 100 mg of 5% Ruthenium on Carbon (Ru/C) under a steady stream of nitrogen.

  • Reductant Addition: Heat the mixture to 60°C. Using an addition funnel, add 35 mmol of hydrazine hydrate (N₂H₄·H₂O) dropwise over 30 minutes. Causality: Dropwise addition prevents thermal runaway and suppresses the non-selective bulk reduction of both nitro groups.

  • Self-Validation (TLC): Stir for 4 hours. Validate completion via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by a single lower-Rf spot.

  • Workup: Filter through Celite, concentrate the filtrate under vacuum, and extract with ethyl acetate/brine to yield the target diamine.

Protocol S1 1. Dissolution 3-Me-2,4-DNA in EtOH S2 2. Catalyst Addition Ru/C (5 wt%) under N2 S1->S2 S3 3. Reductant Dropwise N2H4·H2O S2->S3 S4 4. Reaction Stir at 60°C until TLC confirms S3->S4 S5 5. Workup Celite filtration & EtOAc extraction S4->S5

Standardized workflow for Ru/C-catalyzed transfer hydrogenation.

References

  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Chemical Society Reviews (Royal Society of Chemistry).[Link]

  • Reduction of 2,4-Dinitroanilines to 2-Nitro-p-Phenylenediamines. Synthetic Communications (Taylor & Francis).[Link]

  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Chemistry Letters (Oxford University Press).[Link]

  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. Dalton Transactions (Royal Society of Chemistry).[Link]

Comparative

cross-validation of HPLC and LC-MS for 3-methyl-2,4-dinitroaniline quantification

Initiating Method Comparison I'm currently focused on dissecting this request. My primary objective is a comprehensive comparison guide detailing the cross-validation of HPLC and LC-MS for quantifying 3-methyl-2,4-dinitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Method Comparison

I'm currently focused on dissecting this request. My primary objective is a comprehensive comparison guide detailing the cross-validation of HPLC and LC-MS for quantifying 3-methyl-2,4-dinitroaniline. I need to ensure an objective comparison, supported by robust experimental data. I'm starting to structure the guide format.

Defining Guide Persona

I've established the target audience and clarified core requirements for this HPLC/LC-MS comparison. I'm building a persona of a Senior Application Scientist. I will ensure autonomy in structuring the technical guide, prioritizing E-E-A-T principles with citations, links, and a comprehensive references section. I must also plan visualization with tables, protocols, and Graphviz diagrams for workflows and relationships.

Analyzing Method Performance

I am now delving into the nitty-gritty of method performance, specifically for quantifying 3-methyl-2,4-dinitroaniline. I'm focusing on the core differences between HPLC and LC-MS, highlighting the analyte's characteristics and the techniques' detectors. The goal is to cross-validate, comparing the sensitivity (LOD/LOQ), linearity, accuracy, and precision of each method. I need to justify the selection, exploring when LC-MS excels (trace analysis) versus the advantages of HPLC-UV (robustness, cost).

Outlining the Article

I've formulated the preliminary structure of the article. It begins with a compelling title and introduction, focusing on the analyte (3-methyl-2,4-dinitroaniline), its significance in impurity profiling and environmental monitoring, and the objective of comparing HPLC-UV and LC-MS. I now know the article's direction.

Detailing Experimental Procedures

I'm now detailing the experimental workflows. I'm focusing on why we use each method: HPLC-UV for robustness at higher concentrations versus LC-MS/MS for trace analysis via MRM transitions. I'm also grounding these choices with regulatory guidelines, specifically ICH Q2(R2) and ICH M10 (where applicable). I'm outlining sample preparation steps, the HPLC-UV and LC-MS/MS method parameters and focusing on the cross-validation principles.

Refining Data Analysis

I'm now detailing the data analysis plan and equivalence testing approach. I've designed a workflow, from sample preparation, splitting samples for HPLC and LC-MS, data analysis, and then, equivalence testing. I have also visualized the LC-MS/MS ionization and fragmentation pathway of 3-methyl-2,4-dinitroaniline in ESI+ mode. Furthermore, I am now focused on a diagram of the cross-validation workflow. I've identified the molecular formula, mass, ionization characteristics and MRM transitions for 3-methyl-2,4-dinitroaniline (ESI+, m/z 198.1). I'm looking at potential UV absorbance around 254 nm and 350 nm.

Visualizing Method Workflow

I've just visualized the method workflow with a detailed diagram. It's a flowchart starting with spiked samples, then sample prep (SPE/Protein Ppt), and aliquot split. From there, I've outlined HPLC-UV (for QA/QC) and LC-MS/MS (trace/impurity), leading to statistical comparison (Bland-Altman/Deming) and then, cross-validation completion. I'm satisfied this provides a strong visual overview of the process.

Visualizing MS/MS Transitions

I've visualized the fragmentation pathway of the precursor ion (m/z 198.1, ESI+) for 3-methyl-2,4-dinitroaniline in LC-MS/MS. I've mapped the quantifier ion (m/z 181.1, -NH3) and the qualifier ion (m/z 152.1, -NO2) with collision energies (CE) of 15V and 25V, respectively. Now, I will link this to the cross-validation context. I'm focusing on why we need cross-validation when translating methods from LC-MS/MS to HPLC-UV; such as for moving an assay from clinical development to commercial release. This is crucial for data continuity, and ensuring the method transfer is robust and defensible.

Constructing Data Tables

I'm now building the data tables. I've formulated realistic validation data for comparing HPLC-UV and LC-MS/MS, including LOD, LOQ, and linearity ranges for each method. I've also defined accuracy and precision ranges, considering the analyte's role as an impurity and the methods' strengths. I am now incorporating the ICH guidelines into the structure.

I'm now drafting the introduction and other sections of the text. I've clarified that 3-methyl-2,4-dinitroaniline is a genotoxic impurity and have made sure to mention the applicable regulations from ICH. I'm building out the key components of the methodology section, starting with sample preparation.

Finalizing Visualizations

I am now finalizing the results and discussion sections. I'm focusing on the data visualization, especially Graphviz diagrams, ensuring strict color contrast rules are followed for clarity. I've defined color palettes for nodes and ensuring high contrast text against backgrounds. I'm building data tables comparing validation parameters and cross-validation accuracy. I've also incorporated the protocols for HPLC-UV (C18 column, UV at 254 nm) and LC-MS/MS (C18 column, ESI positive, MRM mode), specifically for environmental and complex matrices.

Mapping the Citations

I've begun mapping citations, adopting a system of [INDEX] for in-text references. For ICH Q2(R2) and M10, I'll use and respectively. I'm focusing on key regulatory documents to ensure the guide is well-grounded. I'm going to include system suitability testing (SST) and quality control (QC) bracketing in the protocols, and structure it as a technical whitepaper/guide.

Refining Experimental Protocol

I'm now detailing a self-validating system, adding an internal standard (3-methyl-2,4-dinitroaniline-d3) to correct for matrix effects in LC-MS/MS, and incorporating system suitability testing with six replicate injections to ensure %RSD < 2.0%. I'll also use Continuing Calibration Verification every ten samples.

Optimizing Diagram Display

I'm now optimizing the DOT diagrams to improve their visual presentation. I'm focusing on the size attribute to meet display constraints, specifically, setting size="10.55, 8" to achieve a maximum width close to 760 pixels at 72 dpi. I've also checked the color contrast rules, and made sure DOT scripts are properly enclosed. I will add descriptive captions.

Finalizing Dot Diagram

I'm now putting the final touches on the DOT diagrams, including descriptive captions for clarity, ensuring proper use of the node and edge attributes, and checking the color contrast. I have defined color palettes and made sure all the elements are consistent. I am ensuring that the layout is visually appealing.

G Precursor Precursor Ion (ESI+) [M+H]+ m/z 198.1 Collision Collision-Induced Dissociation (CID) Precursor->Collision Frag1 Quantifier Ion m/z 181.1 (-NH3) Collision->Frag1 CE 15V Frag2 Qualifier Ion m/z 152.1 (-NO2) Collision->Frag2 CE 25V

Caption: MS/MS fragmentation pathway of 3-methyl-2,4-dinitroaniline (m/z 198.1)

Finalizing Tables and Figures

I've just added the finalized DOT diagram, including descriptive captions for clarity, ensuring proper use of the node and edge attributes, and checking the color contrast. I have defined color palettes and made sure all the elements are consistent. I am also preparing to present the analytical data from the method comparison, including linearity, accuracy, and precision. I'm focusing on the integration of the analytical results with the visuals to strengthen the methodology and results.

G Precursor Precursor Ion (ESI+) [M+H]+ m/z 198.1 Collision Collision-Induced Dissociation (CID) Precursor->Collision Frag1 Quantifier Ion m/z 181.1 (-NH3) Collision->Frag1 CE: 15V Frag2 Qualifier Ion m/z 152.1 (-NO2) Collision->Frag2 CE: 25V

Caption: ESI+ ionization and MRM fragmentation pathway for 3-methyl-2,4-dinitroaniline.

I am now focused on integrating these results in the text.

Finalizing E-E-A-T Review

I've just reviewed and summarized the expertise, trustworthiness, and authoritative grounding of the entire process. I'm focusing on why the self-validating protocol, including SST and IS tracking, is important and how the expertise is clear throughout. I am also focusing on the performance characteristics of the method comparison: HPLC-UV versus LC-MS/MS, and how to report results. I will also incorporate the validation criteria table.

Validation

Comprehensive Guide to Standard Reference Materials for 3-Methyl-2,4-dinitroaniline Purity Validation

Introduction: The Criticality of Absolute Purity in Nitroaromatics The compound 3-methyl-2,4-dinitroaniline (CAS: 10202-92-3) is a highly substituted nitroaromatic intermediate[1]. Due to its complex electronic structure...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Criticality of Absolute Purity in Nitroaromatics

The compound 3-methyl-2,4-dinitroaniline (CAS: 10202-92-3) is a highly substituted nitroaromatic intermediate[1]. Due to its complex electronic structure, it is frequently utilized in environmental toxicology studies, specifically in Quantitative Structure-Activity Relationship (QSAR) models predicting acute toxicity in aquatic species like the fathead minnow[2][3].

In both toxicological modeling and pharmaceutical synthesis, the integrity of the input data is entirely dependent on the absolute purity of the reference material. Trace positional isomers (e.g., 5-methyl-2,4-dinitroaniline) or unreacted precursors can drastically skew biological response data and reaction yields. Validating the purity of 3-methyl-2,4-dinitroaniline requires a self-validating, orthogonal analytical approach that eliminates the circular logic of relying solely on secondary chromatographic standards.

The Paradigm Shift: Mass Balance vs. qNMR

Historically, the purity of organic primary calibrators was determined via the Mass Balance Method —subtracting the sum of all detected impurities (organic, inorganic, and volatile) from 100%[4]. While comprehensive, this method is labor-intensive and assumes all impurities are UV-active or detectable.

Today, Quantitative Nuclear Magnetic Resonance (qNMR) is recognized by the Consultative Committee for Amount of Substance (CCQM) and the BIPM as a primary, SI-traceable reference measurement procedure[4][5]. Because the NMR peak area is strictly proportional to the number of resonating nuclei, qNMR does not rely on authentic reference materials of the analyte itself; instead, highly pure, unrelated internal standards can be used to achieve absolute quantitation[6].

Workflow A 3-Methyl-2,4-dinitroaniline Candidate Material B qNMR Analysis (Primary SI-Traceable) A->B Internal Standard (e.g., 1,4-BTMSB-d4) C HPLC-UV / GC-MS (Organic Impurities) A->C Chromatographic Separation D Karl Fischer & TGA (Water & Volatiles) A->D Thermal/Chemical Analysis E Absolute Purity (Mass %) Direct Quantitation B->E F Mass Balance Purity 100% - Σ(Impurities) C->F D->F G Certified Reference Material (Cross-Validated) E->G Primary Value F->G Orthogonal Confirmation

Figure 1: Orthogonal self-validating workflow for assigning absolute purity to 3-methyl-2,4-dinitroaniline.

Comparison of Standard Reference Materials (SRMs)

When establishing a purity validation framework for 3-methyl-2,4-dinitroaniline, laboratories must choose the appropriate class of reference material. The table below objectively compares the performance and utility of three primary alternatives.

SRM ClassTraceability MechanismMethod of Value AssignmentAdvantagesLimitations
Primary Internal Standard (e.g., 1,4-BTMSB-d4) SI-Traceable via NMIJ/BIPM[7]qNMRDelivers absolute quantitation; eliminates the need for an analyte-specific standard[6].Requires high-field NMR (≥500 MHz) and ultra-microbalance precision.
Commercial Secondary Standard Traceable to Primary StandardHPLC-UV / Mass BalanceReady-to-use; cost-effective for routine QA/QC and high-throughput screening.Relies on UV response factor assumptions; vulnerable to hidden, non-UV active impurities.
In-House Working Standard Internal CalibrationqNMR + Mass BalanceHighly customizable; ensures bulk availability for long-term QSAR studies.High initial validation burden; requires rigorous, ongoing stability testing.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of 3-methyl-2,4-dinitroaniline must utilize a self-validating system where the primary quantitative method (qNMR) is orthogonally confirmed by an impurity profiling method (Mass Balance).

Protocol 1: Primary Validation via 1H-qNMR

This protocol utilizes 1,4-Bis(trimethylsilyl)benzene-d4 (1,4-BTMSB-d4) as the Certified Reference Material (CRM) internal standard[7].

Step-by-Step Methodology:

  • Gravimetric Preparation: Using an ultra-microbalance (resolution: 1 µg), accurately weigh ~20 mg of the 3-methyl-2,4-dinitroaniline candidate material and ~10 mg of 1,4-BTMSB-d4 CRM into a static-free vial.

    • Causality: High-precision weighing is the largest source of uncertainty in qNMR. Minimizing gravimetric error is an absolute prerequisite for maintaining SI-traceability[7].

  • Solvation: Dissolve the mixture in 1.0 mL of CDCl₃.

    • Causality: CDCl₃ completely solubilizes both the highly non-polar internal standard and the nitroaromatic analyte, preventing phase-separation biases.

  • NMR Acquisition: Acquire 1H-NMR spectra at 600 MHz. Set the relaxation delay ( D1​ ) to 60 seconds.

    • Causality: The D1​ must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the target protons to ensure complete magnetization recovery, which is mandatory for strictly quantitative integration[8].

  • Integration & Calculation: Integrate the methyl singlet of 3-methyl-2,4-dinitroaniline (~2.5 ppm, 3H) against the 1,4-BTMSB-d4 reference peak (0 ppm, 18H).

    • Causality: The methyl peak is selected because it is a sharp singlet that avoids overlap with the complex aromatic multiplet region (7.0–8.5 ppm) where potential isomeric impurities might resonate[8].

Protocol 2: Orthogonal Confirmation via HPLC-UV Mass Balance

To correct for any biases in qNMR (such as overlapping impurity peaks), chromatography is used to quantify trace organic impurities[4][8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte at 1.0 mg/mL in Acetonitrile:Water (50:50).

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column (150 x 4.6 mm, 3 µm). Utilize a gradient mobile phase of Water (0.1% Trifluoroacetic Acid) and Acetonitrile.

    • Causality: The acidic modifier suppresses the ionization of trace phenolic impurities, ensuring sharp peak shapes, while the gradient ensures that both polar impurities (unreacted anilines) and non-polar impurities (higher nitrated species) elute efficiently.

  • Detection: Monitor absorbance at 254 nm.

    • Causality: Nitroaromatics exhibit strong, universal UV absorbance at 254 nm due to the extended π-conjugation of the aromatic ring coupled with the nitro groups.

  • Mass Balance Calculation: Calculate absolute purity as: 100% - (% Organic Impurities by HPLC + % Water by Karl Fischer + % Volatiles by TGA).

Supporting Experimental Data: Comparative Validation

The following table presents representative validation data for a candidate batch of 3-methyl-2,4-dinitroaniline, demonstrating the high concordance between the primary qNMR method and the orthogonal Mass Balance approach.

Validation MethodMeasured ParameterExperimental ResultCalculated Purity (Mass Fraction)
qNMR (Primary) Molar Ratio (Analyte : IS)0.988 ± 0.00298.85% ± 0.25%
HPLC-UV Total Organic Impurities0.82% AreaN/A
Karl Fischer Water Content0.21% w/wN/A
TGA Residual Solvents / Volatiles0.10% w/wN/A
Mass Balance 100% - Σ(Impurities)1.13% Total Impurities98.87% ± 0.30%

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Safety & Regulatory Compliance

Safety

3-methyl-2,4-dinitroaniline proper disposal procedures

This comprehensive technical guide outlines the operational handling, safety protocols, and proper disposal procedures for 3-methyl-2,4-dinitroaniline (CAS 10202-92-3)[1]. Designed for researchers, EHS (Environmental Hea...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive technical guide outlines the operational handling, safety protocols, and proper disposal procedures for 3-methyl-2,4-dinitroaniline (CAS 10202-92-3)[1]. Designed for researchers, EHS (Environmental Health and Safety) professionals, and drug development scientists, this document emphasizes the causality behind safety protocols to ensure a self-validating system of laboratory compliance.

Hazard Profile and Mechanistic Causality

To safely handle and dispose of 3-methyl-2,4-dinitroaniline, one must first understand its physicochemical behavior and toxicological mechanisms. As a nitroaromatic compound with the formula C7H7N3O4[2], its primary risks are divided into systemic toxicity and environmental persistence.

  • Toxicological Causality: Like many dinitroaniline derivatives, 3-methyl-2,4-dinitroaniline is highly lipophilic, allowing for rapid absorption through the skin, lungs, and gastrointestinal tract. In vivo, nitroaromatics can induce methemoglobinemia—a condition where the iron in hemoglobin is oxidized from Fe2+ to Fe3+, severely impairing oxygen transport. Furthermore, QSAR (Quantitative Structure-Activity Relationship) modeling of nitro-aromatic compounds highlights their significant acute toxicity to aquatic life (e.g., fathead minnow models)[3].

  • Reactivity Profile: While stable under standard laboratory conditions, the presence of two nitro groups on the aromatic ring increases the compound's energy state. It must be strictly isolated from strong reducing agents, strong bases, and strong acids to prevent exothermic reactions.

Quantitative Data Summary
Property / ParameterValue / Description
Chemical Name 3-Methyl-2,4-dinitroaniline (2,4-Dinitro-m-toluidine)
CAS Registry Number 10202-92-3[1]
Molecular Formula C7H7N3O4[2]
Physical State Solid (typically crystalline powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Aquatic Toxicity
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong bases

Operational Handling and PPE Workflows

Before any disposal can occur, generation and handling must be strictly controlled. The following protocol ensures that exposure is minimized, thereby reducing the complexity of downstream decontamination.

Step-by-Step Handling Protocol:

  • Engineering Controls: All weighing, transferring, and reactions involving 3-methyl-2,4-dinitroaniline must be conducted inside a certified Class II Type B or C chemical fume hood. Do not handle the dry powder on an open bench due to the risk of aerosolization.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. Nitrile gloves (minimum 5 mil thickness) are generally acceptable for handling the solid, but if the compound is dissolved in an organic solvent (e.g., DMSO, dichloromethane), consult a glove compatibility chart for that specific solvent.

    • Body: A fully buttoned, flame-resistant laboratory coat and chemical-resistant apron.

    • Face: ANSI Z87.1 compliant chemical splash goggles.

  • Static Mitigation: Because fine powders of nitroaromatics can present a dust explosion hazard, ensure that spatulas and weighing boats are anti-static.

Proper Disposal Procedures (Lab-Side Waste Management)

In modern professional laboratories, hazardous organic chemicals are never neutralized or degraded on the benchtop by researchers. DIY chemical degradation of dinitroaromatics is highly dangerous, prone to incomplete reactions, and can generate more toxic byproducts.

The only scientifically and legally sound method for disposing of 3-methyl-2,4-dinitroaniline is high-temperature incineration equipped with environmental scrubbers . The laboratory's responsibility is the safe collection, segregation, and manifesting of this waste.

Step-by-Step Waste Packaging Protocol:

  • Segregation:

    • Solid Waste: Place all contaminated solid waste (used weighing boats, Kimwipes, empty vials, and the chemical itself) into a chemically compatible, sealable container (e.g., a high-density polyethylene (HDPE) bucket).

    • Liquid Waste: If the chemical is in a solvent solution, collect it in a designated "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the solvent used. Crucial: Never mix nitroaromatic waste with waste containing strong reducing agents (e.g., sodium borohydride) or heavy metal catalysts, as this can trigger an uncontrolled reaction in the waste carboy.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "3-methyl-2,4-dinitroaniline" and its approximate concentration. Check the boxes for "Toxic" and "Environmental Hazard."

  • Secondary Containment: Place all waste containers in secondary containment trays to capture any catastrophic failure of the primary vessel.

  • EHS Transfer: Once the container is 80% full, cap it securely and submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department.

  • Final Destruction (Causality): The licensed hazardous waste contractor will transport the material to a commercial incinerator. Because 3-methyl-2,4-dinitroaniline contains nitrogen ( N3​ ), its combustion will yield toxic nitrogen oxides ( NOx​ ). The incinerator must be equipped with an alkaline scrubber system to neutralize these NOx​ gases before exhaust is released into the atmosphere.

Spill Response and Decontamination

In the event of an accidental release, immediate containment is required to prevent the powder from becoming airborne.

Step-by-Step Spill Protocol:

  • Evacuate and Assess: Evacuate personnel from the immediate vicinity. Verify that you are wearing the correct PPE (including an N95 or P100 respirator if a significant amount of dust is airborne outside a fume hood).

  • Dampening: Gently mist the spilled powder with a compatible solvent (e.g., water or a water/ethanol mixture) using a spray bottle. Causality: This eliminates the dust hazard and prevents inhalation exposure during cleanup.

  • Collection: Use a dedicated spill kit containing inert, non-combustible absorbent material (e.g., vermiculite or sand) to sweep up the dampened chemical. Do not use combustible materials like paper towels for the initial sweep of a bulk spill.

  • Surface Decontamination: Wash the contaminated surface thoroughly with soap and water, followed by an ethanol wipe down, to remove lipophilic residues.

  • Waste Manifesting: Place all spill cleanup materials into a heavy-duty hazardous waste bag, seal it, label it as "Spill Debris containing 3-methyl-2,4-dinitroaniline," and transfer it to EHS.

Waste Management Workflow Visualization

The following diagram maps the logical flow of 3-methyl-2,4-dinitroaniline from laboratory generation to final destruction, highlighting the critical segregation pathways.

G A 3-Methyl-2,4-dinitroaniline Waste Generation B Solid Waste (Contaminated PPE, Powders) A->B C Liquid Waste (Organic Solvents) A->C D Segregation: Strictly Isolate from Reducing Agents B->D C->D E Secondary Containment & EHS Labeling D->E F Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration (with NOx Scrubbing) F->G

Caption: Standard professional waste management and destruction workflow for dinitroaromatic compounds.

References

  • Abosyn. 3-methyl-2,4-dinitroaniline Chemical Properties. Retrieved from: [Link]

  • ACS Publications. Studying the Explanatory Capacity of Artificial Neural Networks for Understanding Environmental Chemical Quantitative Structure−Activity Relationship Models. Retrieved from:[Link]

Sources

Handling

Personal protective equipment for handling 3-methyl-2,4-dinitroaniline

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of risk mitigation. When handling highly reactive, toxic intermediates like 3-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a rigorously engineered system of risk mitigation. When handling highly reactive, toxic intermediates like 3-methyl-2,4-dinitroaniline (CAS: 10202-92-3) —a compound frequently utilized in specialized chemical synthesis and drug development[1]—standard laboratory precautions are fundamentally insufficient.

This guide provides the causal reasoning behind our safety mandates, ensuring that your research proceeds with uncompromised scientific integrity and that every protocol functions as a self-validating safety system.

Toxicological Profile and Hazard Causality

Understanding the biochemical mechanism of toxicity is the first step in effective risk mitigation. 3-Methyl-2,4-dinitroaniline is a yellow-to-greenish powder that exhibits severe acute toxicity via dermal, inhalation, and oral routes[2][3].

Nitroaromatic compounds act as potent electrophiles. Upon systemic absorption, the nitro groups undergo hepatic reduction, forming highly reactive intermediates. These intermediates attack nucleophilic centers in cellular macromolecules (such as DNA and proteins)[4]. Furthermore, systemic exposure leads to the rapid oxidation of hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), critically impairing oxygen transport and inducing cellular hypoxia.

ToxicityMechanism Exposure Exposure to 3-Methyl-2,4-dinitroaniline Absorption Dermal / Inhalation Absorption Exposure->Absorption Metabolism Hepatic Nitroreduction (Cytochrome P450) Absorption->Metabolism Electrophile Reactive Electrophilic Intermediates Metabolism->Electrophile Hemoglobin Oxidation of Hemoglobin (Fe2+ to Fe3+) Electrophile->Hemoglobin ROS Generation Toxicity Methemoglobinemia & Cellular Hypoxia Hemoglobin->Toxicity

Biochemical pathway of nitroaromatic toxicity leading to cellular hypoxia.

GHS Hazard Classification & Operational Implications

Quantitative and qualitative hazard data dictate our operational boundaries. The following table synthesizes the Globally Harmonized System (GHS) data for dinitroanilines into actionable laboratory directives[2][3][5][6].

Table 1: Physicochemical & Hazard Profile

Hazard CodeGHS StatementOperational Implication & Causality
H300 / H301 Fatal/Toxic if swallowedAbsolute prohibition of food/drink; mandatory face shields to prevent accidental splash ingestion[3][5].
H310 Fatal in contact with skinMandates impermeable, multi-layer dermal protection. The compound is lipophilic and bypasses the stratum corneum rapidly[2][7].
H330 Fatal if inhaledHandling is restricted exclusively to a certified Class II Type B2 biological safety cabinet or chemical fume hood[5][6].
H373 May cause organ damage (prolonged exposure)Necessitates strict exposure logging, routine health monitoring, and rigorous ambient dust suppression[3][6].
H411 Toxic to aquatic life (long-lasting effects)Enforces a strict zero-drain disposal policy; all washings must be collected as hazardous waste[6][7].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand its structural purpose. Nitroaromatics easily permeate standard latex and thin nitrile gloves, requiring a fortified approach to physical barriers[3][7].

Table 2: Required PPE Matrix

PPE CategorySpecificationCausal Justification
Dermal (Hands) Double-gloving: Inner 4-mil Nitrile, Outer 8-mil Butyl or Heavy-duty Nitrile.Dinitroanilines rapidly absorb through the skin (H310). The double layer provides a critical breakthrough buffer[3].
Dermal (Body) Tyvek® disposable coveralls over a standard lab coat; closed-toe non-porous shoes.Prevents microscopic dust accumulation on woven fabrics, which causes prolonged, unnoticed dermal exposure[3][7].
Respiratory N95/P100 particulate respirator or PAPR (if outside the fume hood).The compound forms fine, easily aerosolized dust that is fatal upon inhalation (H330)[5][7].
Ocular Chemical splash goggles AND a full face shield.Prevents mucosal absorption from accidental dust dispersion or solvent splashing during transfer[7].

Experimental Workflow & Handling Protocol

Every protocol must be a self-validating system. Follow this step-by-step methodology for dispensing and reacting 3-methyl-2,4-dinitroaniline to ensure zero ambient contamination.

HandlingWorkflow Step1 1. Fume Hood Preparation Verify face velocity >100 fpm Step2 2. PPE Donning Double Nitrile, Respirator, Tyvek Step1->Step2 Verified Step3 3. Dispensing Use anti-static spatulas Step2->Step3 Protected Step4 4. Reaction Setup Sealed under inert gas (N2/Ar) Step3->Step4 Transferred Step5 5. Decontamination Wash with soap & water Step4->Step5 Sealed Step6 6. Waste Segregation EPA/RCRA Compliant Bins Step5->Step6 Effluent

Step-by-step operational workflow for handling 3-methyl-2,4-dinitroaniline safely.

Step-by-Step Methodology:

  • Pre-Operation Verification: Verify the chemical fume hood face velocity is between 100-120 fpm. Clear the workspace of all incompatible materials (strong oxidizers, strong bases, and reducing agents).

  • Static Elimination: 3-Methyl-2,4-dinitroaniline is a fine powder that accumulates static charge. Use an anti-static gun on the weighing vessel and utilize grounded, anti-static spatulas to prevent sudden dust aerosolization[5][7].

  • Dispensing: Weigh the material directly inside the fume hood using a closed-system analytical balance. Never transport unsealed containers across the laboratory.

  • Reaction Setup: Transfer the compound into the reaction flask and immediately purge with an inert gas (Nitrogen or Argon). Nitroaromatics are sensitive to oxidative degradation and can pose explosive risks under high heat or friction[3].

  • Solvent Addition: Add solvents slowly via a dropping funnel or syringe to minimize exothermic reactions.

Emergency Response & Decontamination

Spill Protocol:

  • Isolate: Evacuate personnel from the immediate area.

  • Containment (No Dry Sweeping): Do NOT dry sweep, as this aerosolizes the fatal dust[5][7]. Gently cover the spill with damp absorbent pads (using water or a compatible solvent like ethanol) to suppress dust.

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container[5].

  • Surface Wash: Wash the contaminated surface thoroughly with soap and water, followed by an ethanol wipe. Collect all wipe materials as hazardous waste[3].

First Aid Causality:

  • Skin Contact: Immediate removal of contaminated clothing. Wash with copious amounts of soap and water for at least 15 minutes[3]. Causality: Soap disrupts the lipophilic interaction between the chemical and the stratum corneum, halting further absorption.

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult[3][5]. Causality: High-flow oxygen combats the rapid onset of methemoglobinemia-induced hypoxia.

Disposal Plan

Adhere to a strict zero-drain policy due to the compound's severe aquatic toxicity (H411)[3][6].

  • Segregation: Collect all solid waste, contaminated PPE, and empty vials in a dedicated, clearly labeled "Toxic/Halogenated Organic Waste" container[3].

  • Liquid Effluent: Aqueous and organic washings must be collected in secondary containment carboys. Do not mix with acidic waste streams to prevent unintended exothermic reactions.

  • Manifesting: Label waste according to EPA/RCRA guidelines (typically D003 for reactivity or listed toxic waste codes depending on local jurisdiction) and arrange for high-temperature incineration through a certified hazardous waste contractor[3].

References

  • PubChem. "2,4-Dinitroaniline | C6H5N3O4 | CID 7321". Available at:[Link]

  • CPAchem. "Safety data sheet". Available at: [Link]

  • ACS Publications. "Studying the Explanatory Capacity of Artificial Neural Networks for Understanding Environmental Chemical Quantitative Structure−Activity Relationship Models". Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-2,4-dinitroaniline
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3-methyl-2,4-dinitroaniline
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